3-Bromo-5-fluoropyridine 1-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZIFJRCUWEXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=[N+](C=C1Br)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682429 | |
| Record name | 3-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-60-7 | |
| Record name | Pyridine, 3-bromo-5-fluoro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridine 1-oxide is a halogenated pyridine N-oxide derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an N-oxide functional group on the pyridine ring, make it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a general synthetic approach, and its applications, particularly in the realm of drug discovery and development.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFNO | PubChem[1] |
| Molecular Weight | 191.99 g/mol | PubChem[1] |
| CAS Number | 1221793-60-7 | MySkinRecipes, Sinfoo Biotech[2][3] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
| XLogP3 | 0.6 | PubChem (Computed)[1] |
Table 2: Physicochemical Properties of 3-Bromo-5-fluoropyridine (Parent Compound for Reference)
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFN | Sigma-Aldrich[4] |
| Molecular Weight | 175.99 g/mol | Sigma-Aldrich[4] |
| CAS Number | 407-20-5 | Sigma-Aldrich[4] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Melting Point | 24-28 °C | Sigma-Aldrich[4] |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Data not available | - |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common method for the N-oxidation of pyridines involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.
General Experimental Protocol: N-oxidation of 3-Bromo-5-fluoropyridine
Disclaimer: This is a generalized protocol and should be adapted and optimized for safety and efficiency in a laboratory setting by a qualified chemist.
Materials:
-
3-Bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide and Glacial Acetic Acid
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure using m-CPBA:
-
Dissolution: Dissolve 3-Bromo-5-fluoropyridine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled pyridine solution. The addition should be done portion-wise to control the reaction temperature.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Work-up: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
Reactivity and Applications in Drug Discovery
Pyridine N-oxides are versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. This compound is particularly valuable in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active molecules.[2] The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.
Role in Kinase Inhibitor Synthesis
While specific examples of marketed drugs derived directly from this compound are not readily identified in the public domain, its structural motif is relevant to the design of kinase inhibitors. The substituted pyridine core can act as a scaffold to which various functional groups are attached to interact with the ATP-binding site of kinases.
Below is a logical workflow illustrating the general application of this compound in a drug discovery context.
Caption: General workflow for the use of 3-Bromo-5-fluoropyridine in drug discovery.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the deshielding effect of the N-oxide group and the electronic effects of the bromine and fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum should exhibit five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be affected by the electronegativity of the attached halogens and the N-oxide group.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling constants providing information about its electronic environment.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
A strong N-O stretching band, which is characteristic of pyridine N-oxides.
-
C-Br and C-F stretching vibrations.
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.99. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. While detailed experimental data on its physical and spectroscopic properties are not widely available, its reactivity and potential applications in medicinal chemistry, especially in the synthesis of kinase inhibitors, are evident. Further research and publication of its detailed characterization would be beneficial to the scientific community.
References
Technical Guide: 3-Bromo-5-fluoropyridine 1-oxide (CAS No. 1221793-60-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridine 1-oxide is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. Its strategic placement of bromine, fluorine, and N-oxide functionalities on the pyridine ring makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[1] The presence of the bromine atom allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate. The N-oxide group modulates the electronic properties of the pyridine ring, influencing its reactivity and potential for further functionalization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and for its proper handling and storage.
| Property | Value | Source |
| CAS Number | 1221793-60-7 | [2][3][4] |
| Molecular Formula | C₅H₃BrFNO | [2] |
| Molecular Weight | 191.99 g/mol | [2] |
| IUPAC Name | 3-bromo-5-fluoro-1-oxidopyridin-1-ium | [2] |
| Canonical SMILES | C1=C(C=--INVALID-LINK--[O-])F | [2] |
| InChI | InChI=1S/C5H3BrFNO/c6-4-1-5(7)3-8(9)2-4/h1-3H | [2] |
| InChIKey | TUZIFJRCUWEXGP-UHFFFAOYSA-N | [2] |
| Computed XLogP3 | 0.6 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
Synthesis
General Oxidation Protocol (Hypothetical)
This protocol is a generalized procedure and may require optimization for the specific substrate.
Materials:
-
3-Bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of biaryl and aryl-amine linkages, which are common motifs in kinase inhibitors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters.
This is a generalized protocol and requires optimization for specific substrates.[5][6]
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.
This is a generalized protocol that may require optimization.[7][8]
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Synthesis and Cross-Coupling Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent cross-coupling reactions of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C5H3BrFNO | CID 53217387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound,(CAS# 1221793-60-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound | 1221793-60-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-fluoropyridine 1-oxide, a key heterocyclic building block in modern medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors. A significant focus is placed on its role in the synthesis of B-RAF inhibitors, with a corresponding examination of the RAF-MEK-ERK signaling pathway. Methodologies for key synthetic transformations, such as N-oxidation and Suzuki-Miyaura cross-coupling, are presented with the aim of enabling researchers to effectively utilize this versatile intermediate in their drug discovery and development programs.
Physicochemical Properties
This compound is a halogenated pyridine N-oxide derivative. The presence of the electron-withdrawing bromine and fluorine atoms, combined with the N-oxide functionality, significantly influences the electronic properties and reactivity of the pyridine ring, making it a valuable synthon for the construction of complex molecular architectures.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrFNO | |
| Molecular Weight | 191.99 g/mol | |
| CAS Number | 1221793-60-7 | |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct oxidation of the parent heterocycle, 3-bromo-5-fluoropyridine. Meta-chloroperoxybenzoic acid (m-CPBA) is a commonly employed and effective oxidizing agent for this transformation due to its reactivity and handling characteristics.[1][2]
Experimental Protocol: N-Oxidation of 3-Bromo-5-fluoropyridine
Materials:
-
3-Bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% purity)[2]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: To the cooled solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and saturated aqueous brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford pure this compound.
Synthesis workflow for this compound.
Application in Kinase Inhibitor Synthesis
This compound is a valuable intermediate in the synthesis of various biologically active molecules, most notably kinase inhibitors.[1] The pyridine N-oxide moiety can influence the physicochemical properties of the final compound, such as solubility and metabolic stability, while the bromo and fluoro substituents provide handles for further synthetic transformations, such as cross-coupling reactions.
A prime example of its application is in the synthesis of inhibitors targeting the RAF-MEK-ERK signaling pathway , which is frequently dysregulated in various cancers.
The RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK cascade is a critical intracellular signaling pathway that transduces signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[3] Constitutive activation of this pathway, often due to mutations in genes like B-RAF, is a hallmark of many cancers, including melanoma.[4]
Simplified RAF-MEK-ERK signaling pathway.
Synthesis of a B-RAF Inhibitor Intermediate
This compound can be utilized in a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 3-position of the pyridine ring. This reaction is a powerful tool for carbon-carbon bond formation in the synthesis of complex molecules. The resulting biaryl structure is a common scaffold in many kinase inhibitors.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or ester (e.g., 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating source (oil bath or microwave reactor)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (typically 1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature for a shorter duration (typically 10-30 minutes).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the desired coupled product.
Workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry and drug discovery. Its synthesis via N-oxidation is straightforward, and its strategic halogenation allows for diverse downstream functionalization, most notably through palladium-catalyzed cross-coupling reactions. The utility of this intermediate in the construction of potent kinase inhibitors, such as those targeting the RAF-MEK-ERK pathway, underscores its importance for researchers and scientists in the pharmaceutical industry. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this compound in the development of novel therapeutics.
References
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-fluoropyridine 1-oxide, a key intermediate in the development of novel pharmaceuticals. This document details the prevalent synthetic routes, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the introduction of the 3-bromo-5-fluoropyridyl moiety into target molecules. The N-oxide functionality alters the electronic properties of the pyridine ring, facilitating nucleophilic substitution reactions and serving as a handle for further functionalization. Its utility is prominent in the synthesis of kinase inhibitors and other biologically active compounds.
Synthetic Pathway Overview
The most common and direct route to this compound involves the N-oxidation of the parent heterocycle, 3-Bromo-5-fluoropyridine. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely employed and effective reagent for this purpose. An alternative, cost-effective method utilizes hydrogen peroxide in an acidic medium, such as acetic acid.
The general transformation is depicted below:
Caption: General synthetic scheme for this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are presented below. These protocols are based on established procedures for the N-oxidation of substituted pyridines.
Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is often preferred for its high efficiency and predictability, particularly for 3-substituted pyridines.[1]
Materials:
-
3-Bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Bromo-5-fluoropyridine (1.0 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid
This method provides a more economical alternative to using m-CPBA.
Materials:
-
3-Bromo-5-fluoropyridine
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Bromo-5-fluoropyridine (1.0 equivalent) in glacial acetic acid.
-
To the stirred solution, slowly add 30% hydrogen peroxide (2.0-3.0 equivalents).
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into an ice-cold, stirred, saturated solution of sodium bicarbonate to neutralize the acetic acid. Caution: Vigorous gas evolution (CO₂) will occur.
-
Once the pH is neutral (~7-8), extract the aqueous mixture with ethyl acetate or DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Data Presentation
The following table summarizes typical quantitative data associated with the synthesis of pyridine N-oxides, which can be extrapolated for the synthesis of this compound.
| Parameter | Method 1 (m-CPBA) | Method 2 (H₂O₂/AcOH) |
| Starting Material | 3-Bromo-5-fluoropyridine | 3-Bromo-5-fluoropyridine |
| Oxidizing Agent | m-CPBA (70-77%) | 30% Hydrogen Peroxide |
| Solvent | Dichloromethane (DCM) | Glacial Acetic Acid |
| Stoichiometry (Oxidant) | 1.1 - 1.5 equivalents | 2.0 - 3.0 equivalents |
| Temperature | 0 °C to Room Temperature | 70 - 80 °C |
| Reaction Time | 12 - 24 hours | 6 - 24 hours |
| Typical Yield | High | Moderate to High |
| Purification | Column Chromatography/Recrystallization | Column Chromatography/Recrystallization |
Logical Workflow for Synthesis and Purification
The overall process for the synthesis and purification of this compound follows a logical progression from starting materials to the final, characterized product.
Caption: A streamlined workflow for the synthesis of this compound.
References
An In-depth Technical Guide to 3-Bromo-5-fluoropyridine 1-oxide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-fluoropyridine 1-oxide, a key building block in modern medicinal and agrochemical research. The document details its synthesis from the readily available starting material 3-Bromo-5-fluoropyridine, including a detailed experimental protocol for its N-oxidation. Physicochemical and spectroscopic data are presented in clearly structured tables for easy reference. Furthermore, this guide explores the reactivity of this compound and its applications as a versatile intermediate in the synthesis of complex molecules, particularly in the context of drug discovery.
Introduction
This compound is a halogenated pyridine N-oxide derivative that has garnered significant interest in the fields of pharmaceutical and agrochemical development. The presence of bromine and fluorine atoms on the pyridine ring, combined with the N-oxide functionality, imparts unique electronic properties and reactivity to the molecule. This makes it a valuable synthon for the introduction of the 3-bromo-5-fluoropyridyl moiety into a wide range of molecular scaffolds. The N-oxide group can activate the pyridine ring for nucleophilic substitution, facilitate certain cycloaddition reactions, and can be readily removed if desired, further enhancing its synthetic utility.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 3-Bromo-5-fluoropyridine and its 1-oxide derivative is provided below for easy comparison.
Table 1: Physicochemical Properties
| Property | 3-Bromo-5-fluoropyridine | This compound |
| CAS Number | 407-20-5 | 1221793-60-7 |
| Molecular Formula | C₅H₃BrFN | C₅H₃BrFNO |
| Molecular Weight | 175.99 g/mol | 191.99 g/mol [1] |
| Appearance | White to off-white solid | - |
| Melting Point | 24-28 °C | - |
Table 2: Spectroscopic Data
| Data Type | 3-Bromo-5-fluoropyridine | This compound |
| ¹H NMR | --INVALID-LINK--[2] | Data not explicitly found in search results. |
| ¹³C NMR | --INVALID-LINK-- | Data not explicitly found in search results. |
| Mass Spectrum | --INVALID-LINK-- | Data not explicitly found in search results. |
| IR Spectrum | --INVALID-LINK-- | Data not explicitly found in search results. |
Note: While specific, experimentally derived spectra for this compound were not found in the search results, typical shifts for similar pyridine N-oxides can be referenced.
Synthesis of this compound
The most common and direct method for the preparation of this compound is the N-oxidation of the corresponding pyridine precursor, 3-Bromo-5-fluoropyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: N-oxidation of 3-Bromo-5-fluoropyridine
This protocol is a representative procedure based on general methods for the N-oxidation of pyridines.
Materials:
-
3-Bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-fluoropyridine (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Addition of Oxidant: Cool the solution to 0 °C in an ice bath. To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Carefully quench the excess m-CPBA by washing the organic layer with a saturated aqueous solution of sodium thiosulfate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
-
Expected Yield: While a specific yield for this reaction was not found in the provided search results, N-oxidation reactions of this type typically proceed in good to excellent yields.
Synthetic Applications and Signaling Pathways
This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The strategic placement of the bromine and fluorine atoms allows for differential reactivity in cross-coupling reactions, while the N-oxide functionality can be used to direct further functionalization or can be removed at a later stage.
Role in Drug Discovery
This building block is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies. The pyridine N-oxide moiety can act as a hydrogen bond acceptor, influencing the binding of the molecule to its biological target. The bromo and fluoro substituents can be exploited to modulate the pharmacokinetic properties of the final compound, such as metabolic stability and membrane permeability.
While specific signaling pathways involving this compound itself are not detailed, its derivatives are often designed to interact with key signaling nodes in diseases such as cancer and inflammatory disorders.
Visualizing the Synthesis
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Logical Relationships in Application
The utility of this compound stems from its potential to be transformed into various downstream products for drug discovery.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic compounds. Its straightforward preparation from 3-Bromo-5-fluoropyridine, coupled with its unique reactivity, makes it an important tool for researchers and professionals in the fields of drug discovery and agrochemical development. This guide provides a foundational understanding of its synthesis and properties, empowering scientists to leverage this key intermediate in their research endeavors.
References
An In-Depth Technical Guide to the Reactivity of 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-fluoropyridine 1-oxide is a key heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-oxide functional group, imparts a distinct reactivity profile that enables its versatile use in the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapy. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its application in pivotal cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data from related systems, and visualizations of relevant biological signaling pathways are presented to support researchers in leveraging the synthetic potential of this valuable intermediate.
Introduction
The pyridine N-oxide scaffold is a cornerstone in the development of novel therapeutic agents, offering unique electronic properties and acting as a bioisostere for various functional groups.[1] The introduction of halogen substituents, such as bromine and fluorine, further enhances the synthetic utility of this core structure. This compound has emerged as a critical intermediate, particularly in the synthesis of kinase inhibitors.[2] The strategic placement of the bromo and fluoro groups allows for selective functionalization, making it a valuable component in the construction of targeted drug candidates. This guide will delve into the core aspects of its reactivity, providing a technical resource for scientists engaged in drug discovery and development.
Core Reactivity Principles
The reactivity of this compound is governed by the interplay of its three key functional features:
-
The N-oxide group: This group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. It also serves as a directing group and can be readily removed at a later synthetic stage if required. The N-oxide functionality is crucial for enabling certain nucleophilic aromatic substitution reactions that would be challenging on the parent pyridine.
-
The Bromine Atom: Positioned at the 3-position, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.
-
The Fluorine Atom: Located at the 5-position, the fluorine atom is a relatively poor leaving group in nucleophilic aromatic substitution compared to bromine but significantly influences the electronic properties of the ring. Its high electronegativity contributes to the overall electron-deficient nature of the pyridine system.
Key Synthetic Transformations
This compound is primarily utilized in two major classes of reactions that are fundamental to modern drug synthesis: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of molecular fragments through cross-coupling chemistry.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | Moderate to Excellent | [6] |
| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | [1] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | Aqueous Media | 130 | >99 | [4] |
The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial step in the synthesis of many biologically active molecules. This reaction is widely used to couple aryl halides with a variety of primary and secondary amines.[3] The general protocol for this reaction is well-established and can be adapted for this compound.[7][8][9]
Table 2: General Parameters for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOBuᵗ | Toluene | 80-110 | 60-98 | [7] |
| Pd(OAc)₂ / XantPhos | DBU | MeCN/PhMe | 140 | Good | [10] |
| Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80-110 | High | [7] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and fluorine substituent, facilitates nucleophilic aromatic substitution reactions. While the bromine at C-3 is the primary site for cross-coupling, the positions activated by the N-oxide are susceptible to nucleophilic attack under certain conditions.
Experimental Protocols
The following are detailed, illustrative protocols for key reactions, adapted from literature procedures for structurally similar compounds. Researchers should note that optimization for this compound may be necessary.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the Suzuki coupling of other bromopyridines.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of bromopyridines.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BINAP (0.04 equiv)
-
NaOBuᵗ (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOBuᵗ under an inert atmosphere.
-
Add this compound to the tube.
-
Seal the tube, then evacuate and backfill with inert gas (repeat three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Application in the Synthesis of Kinase Inhibitors and Relevant Signaling Pathways
This compound is a valuable precursor for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. These inhibitors function by blocking the action of specific kinases, which are enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers.
Bcr-Abl Inhibitors for Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML.[11][12] Inhibitors of Bcr-Abl, such as imatinib, dasatinib, and nilotinib, have revolutionized the treatment of this disease.[13] The synthesis of novel Bcr-Abl inhibitors often involves the use of substituted pyridine scaffolds derived from intermediates like this compound. These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative signaling cascade.[14]
Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[15] Genetic alterations leading to the aberrant activation of FGFRs are implicated in a variety of cancers. Small molecule inhibitors targeting FGFRs have shown significant promise as anticancer agents.[1][16] The synthesis of these inhibitors often utilizes substituted heterocyclic cores, for which this compound can serve as a valuable starting material. These inhibitors block the autophosphorylation of the FGFR, thereby preventing the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[17]
Caption: Overview of the FGFR signaling pathway and the action of inhibitors.
Conclusion
This compound is a highly functionalized and synthetically versatile building block. Its reactivity, characterized by the facile participation of the bromine atom in palladium-catalyzed cross-coupling reactions and the activation of the pyridine ring by the N-oxide group, makes it an invaluable intermediate in the synthesis of complex, high-value molecules. Its prominent role in the development of targeted kinase inhibitors for cancer therapy underscores its importance in modern drug discovery. This guide provides a foundational understanding of its reactivity and application, offering researchers the necessary technical information to effectively utilize this compound in their synthetic endeavors. Further exploration into the direct functionalization of this scaffold will undoubtedly continue to yield novel compounds with significant biological potential.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Advances in studies of tyrosine kinase inhibitors and their acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
Spectroscopic Profile of 3-Bromo-5-fluoropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-5-fluoropyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine N-oxide scaffold serves as a versatile intermediate for the synthesis of novel pharmaceutical agents. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control in research and manufacturing settings. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, alongside detailed experimental protocols for its analysis. Due to the limited availability of direct experimental data for the target compound, this guide also presents reference data from its precursor, 3-Bromo-5-fluoropyridine, and a closely related analog, 3-Bromopyridine N-oxide, to provide a comparative spectroscopic context.
Data Presentation
The following tables summarize the available and estimated spectroscopic data for 3-Bromo-5-fluoropyridine and its related compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | Technique | Solvent | Chemical Shift (δ) ppm |
| 3-Bromo-5-fluoropyridine | ¹H NMR | - | Data not publicly available. Commercial suppliers indicate availability upon request. |
| ¹³C NMR | - | Estimated values based on fluoropyridine data: C-2 (~142), C-3 (~120, J_CF ≈ 4 Hz), C-4 (~138, J_CF ≈ 20 Hz), C-5 (~160, J_CF ≈ 250 Hz), C-6 (~148, J_CF ≈ 15 Hz). Note: These are estimations and require experimental verification. | |
| 3-Bromopyridine N-oxide | ¹H NMR[1] | CDCl₃ | 8.40-8.39 (t, J=1.5 Hz, 1H, Ar-H), 8.21-8.19 (dq, J=0.8, 6.5 Hz, 1H, Ar-H), 7.47-7.45 (dq, J=0.8, 8.3 Hz, 1H, Ar-H), 7.24-7.21 (dd, J=6.6, 8.2 Hz, 1H, Ar-H). |
| ¹³C NMR[1] | CDCl₃ | 140.3, 137.7, 128.7, 125.9, 120.2. |
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | Technique | Key Signals/Fragments |
| 3-Bromo-5-fluoropyridine | IR | Data not publicly available. |
| MS | Data not publicly available. | |
| 3-Bromopyridine | IR | Characteristic peaks for C-H stretching, C=C and C=N stretching in the aromatic ring, and C-Br stretching are expected. |
| MS (EI)[2] | m/z 157/159 ([M]⁺), 78 ([M-Br]⁺), 51 ([C₄H₃]⁺). | |
| 3-Bromopyridine N-oxide | IR | The NIST WebBook lists the availability of the IR spectrum for this compound. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).
-
Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for adequate signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.
-
A wider spectral width (e.g., 0-200 ppm) is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Data Acquisition (Electron Ionization - EI for GC-MS or Electrospray Ionization - ESI for LC-MS):
-
Introduce the sample into the ion source.
-
For EI, electrons bombard the sample molecules, causing ionization and fragmentation.
-
For ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.
-
The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Mandatory Visualization
The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the ¹H NMR Spectroscopy of 3-Bromo-5-fluoropyridine 1-oxide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-5-fluoropyridine 1-oxide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide includes a comprehensive interpretation of the predicted chemical shifts and coupling constants, a standardized experimental protocol for acquiring such data, and a visual representation of the molecular structure and spin-spin coupling network.
Introduction
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate often necessitates thorough structural characterization, for which ¹H NMR spectroscopy is a primary analytical technique. This guide aims to provide researchers with a detailed understanding of the expected ¹H NMR spectral features of this molecule, facilitating its identification and characterization in a laboratory setting.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the pyridine N-oxide ring. The prediction is based on the known ¹H NMR data for 3-bromopyridine N-oxide, with adjustments made for the electronic effects of the fluorine substituent at the 5-position. The N-oxide group generally increases the electron density at the ortho (2- and 6-) and para (4-) positions through resonance, leading to an upfield shift of these protons compared to the parent pyridine. Conversely, the inductive effect of the N-oxide deshields these protons. Halogen substituents exert both inductive and mesomeric effects that further influence the chemical shifts.
The predicted quantitative data for the ¹H NMR spectrum of this compound in a standard solvent such as deuterochloroform (CDCl₃) are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.25 | Doublet of doublets (dd) | ⁴J(H2-H4) ≈ 2.0 Hz, ⁴J(H2-F5) ≈ 3.0 Hz |
| H-4 | 7.30 | Doublet of doublets (dd) | ³J(H4-F5) ≈ 9.0 Hz, ⁴J(H4-H2) ≈ 2.0 Hz |
| H-6 | 8.15 | Doublet of doublets (dd) | ³J(H6-F5) ≈ 6.0 Hz, ⁴J(H6-H4) ≈ 1.5 Hz |
Spectral Interpretation
The predicted ¹H NMR spectrum of this compound is characterized by the following features:
-
H-2 Proton: This proton is situated ortho to the N-oxide group and meta to both the bromine and fluorine atoms. It is expected to appear at the most downfield position due to the combined electron-withdrawing effects of the adjacent N-oxide and the halogens. Its signal is predicted to be a doublet of doublets due to a four-bond coupling to H-4 and a four-bond coupling to the fluorine at C-5.
-
H-4 Proton: Located para to the N-oxide, this proton is expected to be the most shielded of the three, appearing at the most upfield chemical shift. The signal is anticipated to be a doublet of doublets, arising from a significant three-bond coupling to the fluorine at C-5 and a smaller four-bond coupling to H-2.
-
H-6 Proton: This proton is also ortho to the N-oxide group and is adjacent to the fluorine atom. Its chemical shift is expected to be downfield, similar to H-2. The multiplicity is predicted to be a doublet of doublets, resulting from a three-bond coupling to the adjacent fluorine and a four-bond coupling to H-4.
Experimental Protocol
The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.
-
Cap the NMR tube securely.
4.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Solvent: CDCl₃ (with 0.03% v/v TMS as an internal standard, δ = 0.00 ppm).
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range covering approximately -2 to 12 ppm.
4.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS signal to its known value.
-
Integrate the signals to determine the relative ratios of the protons.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Molecular Structure and Couplings
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound.
Caption: Standard workflow for ¹H NMR sample preparation and data analysis.
Conclusion
This technical guide provides a detailed, albeit predicted, overview of the ¹H NMR spectrum of this compound. The presented data and interpretations are based on sound principles of NMR spectroscopy and analysis of structurally similar compounds. It is intended to serve as a valuable resource for researchers working with this compound, aiding in its identification and characterization. It is recommended that this predicted data be confirmed with experimentally acquired spectra when the compound is synthesized or becomes commercially available with accompanying analytical data.
An In-depth Technical Guide to the ¹³C NMR of 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-bromo-5-fluoropyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines the predicted ¹³C NMR chemical shifts, a comprehensive experimental protocol for acquiring the spectrum, and an analysis of the underlying substituent effects that govern the spectral features.
Predicted ¹³C NMR Data
Due to the absence of publicly available experimental ¹³C NMR data for this compound, the following chemical shifts have been predicted based on the analysis of related substituted pyridine N-oxides and established substituent effect principles. The predicted data serves as a reliable reference for researchers working with this compound.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 138 - 142 | The N-oxide group significantly deshields the α-carbons (C-2 and C-6). The adjacent bromine at C-3 will have a minor shielding effect. |
| C-3 | 118 - 122 | The carbon atom directly attached to the bromine is expected to be shielded due to the "heavy atom effect". |
| C-4 | 128 - 132 | This carbon is influenced by the electron-withdrawing effects of the N-oxide and the fluorine atom, leading to a downfield shift. |
| C-5 | 158 - 162 (d, ¹JCF ≈ 240-260 Hz) | The carbon atom bonded to the highly electronegative fluorine will appear significantly downfield and will be split into a doublet due to one-bond C-F coupling. |
| C-6 | 135 - 139 | Similar to C-2, this α-carbon to the N-oxide is deshielded, with a smaller meta-coupling to the fluorine atom. |
Substituent Effects on the Pyridine N-oxide Ring
The ¹³C NMR spectrum of this compound is primarily influenced by the interplay of three key substituents: the N-oxide functionality, the bromine atom, and the fluorine atom. Understanding these effects is crucial for accurate spectral interpretation.
The N-oxide Group
The N-oxide group exerts a strong electron-withdrawing effect, which has a pronounced deshielding (downfield shift) on the α-carbons (C-2 and C-6) and the γ-carbon (C-4) of the pyridine ring. The β-carbons (C-3 and C-5) are less affected.
Halogen Substituents: Bromine and Fluorine
-
Bromine (at C-3): The bromine atom exhibits a dual effect. Its electronegativity causes a deshielding effect on adjacent carbons, while the "heavy atom effect" leads to a characteristic shielding (upfield shift) of the carbon to which it is directly attached (ipso-carbon).
-
Fluorine (at C-5): As the most electronegative element, fluorine causes a significant deshielding of the ipso-carbon (C-5). A key feature is the large one-bond coupling constant (¹JCF), which splits the C-5 signal into a doublet. Fluorine also influences the chemical shifts of other carbons in the ring through two-bond (²JCF) and three-bond (³JCF) couplings, although these are typically much smaller than ¹JCF.
The logical relationship of these substituent effects on the carbon chemical shifts can be visualized as follows:
Caption: Logical flow of substituent effects on ¹³C NMR chemical shifts.
Experimental Protocol for ¹³C NMR Spectroscopy
The following protocol provides a standardized method for acquiring the ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The experiment should be performed on a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (e.g., a 400 MHz ¹H spectrometer).
-
Tune and match the probe for the ¹³C frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <0.5 Hz for the solvent residual peak in the ¹H spectrum is recommended.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse sequence).
-
Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100 ppm, should be sufficient to cover the expected chemical shift range.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integrate the peaks if desired, although integration is not always quantitative in standard ¹³C NMR.
The experimental workflow can be summarized in the following diagram:
Caption: A streamlined workflow for acquiring a ¹³C NMR spectrum.
This comprehensive guide provides researchers with the necessary information to predict, acquire, and interpret the ¹³C NMR spectrum of this compound, facilitating its use in pharmaceutical research and development.
References
Mass Spectrometry of 3-Bromo-5-fluoropyridine 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 3-Bromo-5-fluoropyridine 1-oxide. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide presents predicted fragmentation patterns based on established principles of mass spectrometry for pyridine N-oxides and halogenated aromatic compounds. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the analysis and characterization of this and structurally related molecules.
Introduction to the Mass Spectrometry of Pyridine N-Oxides
Pyridine N-oxides are a class of heterocyclic compounds characterized by an oxygen atom coordinated to the nitrogen atom of the pyridine ring. This N-O bond significantly influences the electronic properties and, consequently, the mass spectrometric fragmentation behavior of these molecules. Upon ionization, typically by electron impact (EI), pyridine N-oxides undergo characteristic fragmentation pathways that provide valuable structural information. Common fragmentation patterns include the loss of the oxygen atom, hydroxyl radical, and ring cleavage. The presence of halogen substituents, such as bromine and fluorine in this compound, introduces additional fragmentation channels, primarily through the loss of the halogen atoms.
Predicted Mass Spectrum Data
The molecular formula for this compound is C₅H₃BrFNO, with a monoisotopic mass of approximately 190.9382 g/mol .[1] The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) in the electron ionization mass spectrum of this compound. The presence of bromine (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units (M and M+2).
| Predicted Fragment Ion | Formula | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragmentation Pathway |
| Molecular Ion | [C₅H₃BrFNO]⁺ | 191 | 193 | Ionization of the parent molecule |
| Loss of Oxygen | [C₅H₃BrFN]⁺ | 175 | 177 | [M - O]⁺ |
| Loss of Hydroxyl | [C₅H₂BrFN]⁺ | 174 | 176 | [M - OH]⁺ |
| Loss of Bromine | [C₅H₃FNO]⁺ | 112 | - | [M - Br]⁺ |
| Loss of CO and Br | [C₄H₃FN]⁺ | 84 | - | [M - Br - CO]⁺ |
| Pyridine Ring Fragment | [C₄H₂]⁺ | 50 | - | Further fragmentation |
Experimental Protocols
A general experimental protocol for the analysis of this compound by electron ionization mass spectrometry (EI-MS) is provided below.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the mass spectrum.
-
Sample Introduction: For a solid sample, a direct insertion probe is a suitable method for introduction into the ion source of the mass spectrometer.
-
Solvent: If dissolution is necessary, use a volatile, high-purity solvent such as methanol or acetonitrile. The final concentration should be approximately 1 mg/mL.
Mass Spectrometry Parameters
The following are typical parameters for EI-MS analysis:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-300
-
Vacuum Pressure: 10⁻⁶ to 10⁻⁷ Torr
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of a solid organic compound like this compound.
Caption: Experimental workflow for EI-MS analysis.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.
Caption: Predicted fragmentation of this compound.
References
3-Bromo-5-fluoropyridine 1-oxide safety and handling
An In-depth Technical Guide to the Safety and Handling of 3-Bromo-5-fluoropyridine 1-oxide
Disclaimer: Specific safety and handling data for this compound is limited. This guide is primarily based on the available data for the closely related parent compound, 3-Bromo-5-fluoropyridine. The toxicological and physical properties are expected to be similar, but this information should be used as a guideline, and a compound-specific Safety Data Sheet (SDS) should be consulted when available.
Introduction
This compound is a heterocyclic organic compound with applications in medicinal chemistry and materials science.[1] It serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and is also utilized in agrochemical research.[1] Given its reactivity and potential hazards, a thorough understanding of its safety and handling protocols is crucial for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this class of compounds.
Hazard Identification and Classification
Based on the data for the parent compound, 3-Bromo-5-fluoropyridine, this chemical is classified as hazardous.[2] It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[2]
Table 1: Hazard Identification
| Identifier | Information | Reference |
|---|---|---|
| GHS Pictograms | Corrosion, Exclamation mark | |
| Signal Word | Danger | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 Response: P301+P312+P330, P302+P352, P305+P351+P338+P310 Storage: P403+P233, P405 Disposal: P501 | [2] |
| NFPA Ratings | Health: 3, Flammability: 2, Reactivity: 0 |[2] |
Safe Handling and Storage
Proper handling and storage are essential to minimize risk of exposure.
Engineering Controls
Operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent contact.
Table 2: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Specification | Reference |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles or a face shield. Must conform to 29 CFR 1910.133 standards. | [2] |
| Skin Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective suit should be worn. | [2][3] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | [2] |
| Foot Protection | Safety shoes are recommended. |[2] |
Handling Procedures
-
Avoid all personal contact, including inhalation of dust, fumes, or vapors.[2][4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2][5]
-
Use only non-sparking tools and ensure proper grounding procedures are followed to avoid static electricity.[2]
-
Keep the container tightly closed when not in use.[6]
-
Handle empty containers with care as residual vapors may be flammable.[2]
Storage Conditions
-
Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[2][6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
The following first-aid procedures should be followed immediately upon exposure.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure | Reference |
|---|---|---|
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][7] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[2] |
Caption: General first aid workflow for chemical exposure.
Firefighting Measures
The parent compound is a combustible solid and may form flammable vapor-air mixtures.[2]
Table 4: Firefighting Measures
| Aspect | Guidance | Reference |
|---|---|---|
| Suitable Extinguishing Media | Alcohol-resistant foam, carbon dioxide, dry powder, water spray. | [2] |
| Specific Hazards | Thermal decomposition can generate toxic gases: Carbon oxides, Hydrogen bromide, Hydrogen fluoride, Nitrogen oxides. Dust may explode if confined and exposed to an ignition source. | [2] |
| Protective Equipment | Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA). | [2] |
| Firefighting Instructions | Evacuate the area. Fight fire remotely due to the risk of explosion. Use water spray to cool exposed containers. |[2] |
Accidental Release Measures
In the event of a spill, immediate and careful action is required to contain the material and prevent environmental contamination.
-
Evacuation and Ventilation: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[2]
-
PPE: Don the appropriate personal protective equipment as detailed in Table 2, including respiratory protection, chemical-resistant gloves, and eye protection.[2]
-
Ignition Source Removal: Eliminate all potential sources of ignition (e.g., sparks, open flames).[2]
-
Containment: Stop the leak if it is safe to do so. For larger spills, create a dike for recovery.[2]
-
Cleanup:
-
Decontamination: After the material has been collected, decontaminate the spill area.
-
Disposal: Dispose of the waste, including contaminated absorbents and PPE, as hazardous waste in accordance with local, state, and federal regulations.[2]
-
Reporting: Report the incident to the appropriate safety officer or department.
Caption: Logical workflow for handling a chemical spill.
Physical and Chemical Properties
Understanding the physical and chemical properties is vital for safe handling and use in experiments.
Table 5: Physical and Chemical Properties of 3-Bromo-5-fluoropyridine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₃BrFN | |
| Molecular Weight | 175.99 g/mol | |
| CAS Number | 407-20-5 | |
| Appearance | Solid | |
| Melting Point | 24-28 °C |
| Flash Point | 64 °C (147.2 °F) | |
Note: Properties for the 1-oxide (CAS 1221793-60-7) may differ. The molecular weight of the 1-oxide is 191.99 g/mol .[8]
Stability and Reactivity
Table 6: Stability and Reactivity
| Aspect | Information | Reference |
|---|---|---|
| Chemical Stability | Stable under normal storage and handling conditions. | [2] |
| Conditions to Avoid | Heat, sparks, open flames, and other ignition sources. | [2][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [2][6] |
| Hazardous Decomposition Products | Under fire conditions, may produce: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide, Hydrogen fluoride. | [2] |
| Hazardous Polymerization | Will not occur. |[6] |
Toxicological Information
The primary toxicological concerns are acute oral toxicity and severe irritation to the skin, eyes, and respiratory system.
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory irritation. The material is destructive to the tissue of the mucous membranes and upper respiratory tract.[2] Symptoms can include coughing, shortness of breath, headache, and nausea.[2]
Conclusion
This compound and its parent compound are valuable reagents that must be handled with significant care. The primary hazards include acute oral toxicity, severe eye damage, and skin and respiratory irritation. Adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is essential for ensuring the safety of all laboratory personnel. In the event of an emergency, the specified first-aid and spill response protocols should be implemented immediately. Always consult the most current and specific Safety Data Sheet before use.
References
- 1. This compound [myskinrecipes.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C5H3BrFNO | CID 53217387 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 3-Bromo-5-fluoropyridine 1-oxide for Chemical Researchers
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 3-Bromo-5-fluoropyridine 1-oxide. It provides an overview of commercially available sources, insights into its synthesis, and essential safety and handling information.
Core Compound Details
This compound is a halogenated pyridine N-oxide derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a bromine and a fluorine atom on the pyridine ring, make it a versatile reagent for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[1]
Chemical Structure:
Key Identifiers:
-
Molecular Formula: C5H3BrFNO[2]
Commercial Availability and Suppliers
A critical aspect of utilizing this compound in research and development is sourcing high-quality material. Several chemical suppliers offer this compound, though purity, available quantities, and pricing can vary. Below is a comparative summary of identified suppliers.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sinfoo Biotech | A142479 | Information not readily available | Information not readily available | Information not readily available |
| BLD Pharm | BD230309 | Information not readily available | Information not readily available | Login required for pricing |
| MySkinRecipes | #151548 | 98% | 1g | ~$640 (converted from THB)[1] |
Note: The information provided in the table is based on publicly available data and may require direct inquiry with the suppliers for the most current details.
Synthesis and Experimental Protocols
While a specific, detailed, step-by-step synthesis protocol for this compound is not widely published in readily accessible literature, the synthesis of structurally similar fluorinated pyridine N-oxides has been described. These methods typically involve the oxidation of the corresponding pyridine derivative.
A general conceptual approach for the synthesis of this compound would likely involve the N-oxidation of 3-Bromo-5-fluoropyridine.
A plausible synthetic route is outlined below:
Caption: Conceptual synthesis pathway for this compound.
General Experimental Considerations (based on related syntheses):
-
Oxidizing Agent: A common oxidizing agent for the N-oxidation of pyridines is meta-chloroperoxybenzoic acid (m-CPBA). Hydrogen peroxide in the presence of a suitable catalyst is another potential option.
-
Solvent: Dichloromethane (DCM) or chloroform are frequently used solvents for m-CPBA oxidations.
-
Reaction Conditions: The reaction is typically carried out at room temperature, with monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion.
-
Work-up and Purification: The reaction mixture is usually quenched with a reducing agent (e.g., sodium thiosulfate) to destroy excess peroxide. The product is then extracted into an organic solvent, washed, dried, and purified, often by column chromatography on silica gel.
Researchers should consult the literature for specific procedures on the N-oxidation of halogenated pyridines to adapt and optimize the synthesis for this particular compound.[4]
Safety and Handling
Hazard Identification (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
May cause serious eye damage.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with fine powders.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Supplier Selection Workflow
The process of selecting a suitable supplier for a chemical reagent involves several key steps to ensure the quality and reliability of the material for research purposes.
Caption: A logical workflow for the procurement of chemical reagents.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound,(CAS# 1221793-60-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 1221793-60-7|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the introduction of an amino group onto an aromatic or heteroaromatic scaffold is a common and crucial transformation. The pyridine N-oxide moiety is a key structural feature in many biologically active compounds, and the ability to functionalize this ring system through C-N bond formation is of significant interest.
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 3-Bromo-5-fluoropyridine 1-oxide, an electron-deficient heteroaromatic halide. The presence of the fluorine atom and the N-oxide functionality influences the electronic properties of the substrate, making the optimization of reaction conditions essential for achieving high yields and purity. The protocols provided herein are based on established methodologies for the amination of related bromopyridines and serve as a robust starting point for the synthesis of a variety of 3-amino-5-fluoropyridine 1-oxide derivatives.[4]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound is depicted below:
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Optimization of Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. For an electron-deficient substrate such as this compound, careful optimization is crucial. Below is a summary of key parameters and their typical roles in the reaction.
| Parameter | Common Examples | Role and Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. Pd₂(dba)₃ is often preferred for its reliability. |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and promoting reductive elimination. The choice of ligand can significantly impact reaction scope and efficiency. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. The choice of base can influence functional group tolerance. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and deactivation of the catalyst. Toluene and dioxane are commonly used at elevated temperatures. |
| Temperature | 80-110 °C | The reaction typically requires heating to facilitate oxidative addition and reductive elimination. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the primary amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-fluoropyridine 1-oxide derivative.
Protocol 2: Amination with a Secondary Amine
Materials:
-
This compound
-
Secondary amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous dioxane
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Add the secondary amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-5-fluoropyridine 1-oxide derivative.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation
The following table summarizes expected outcomes based on the amination of structurally similar bromopyridines. Actual yields for the amination of this compound may vary and require optimization.
| Amine Type | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Primary Alkylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-90 |
| Secondary Alkylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 60-85 |
| Aniline | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 75-95 |
| Heterocyclic Amine | Pd(OAc)₂ / BrettPhos | NaOtBu | Dioxane | 100 | 65-88 |
Conclusion
The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of 3-amino-5-fluoropyridine 1-oxide derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, particularly with the electron-deficient this compound substrate. The protocols and data presented in these application notes offer a solid foundation for researchers to develop and optimize this important transformation for applications in drug discovery and development. Careful monitoring and optimization of the reaction conditions are recommended to achieve the desired outcomes for specific amine coupling partners.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridine 1-oxide is a versatile heterocyclic building block crucial for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry.[1] Its unique electronic properties and substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating pharmacokinetic properties, and a reactive N-oxide group, make it an ideal starting material for the development of targeted therapeutics.[1] This document provides detailed application notes and protocols for the synthesis of a potent p38 MAP kinase inhibitor analogue, leveraging this compound as a key intermediate. The protocols focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations.
Target: p38 Mitogen-Activated Protein Kinase (MAPK)
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[2][3][4][5] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in the progression of certain cancers.[2] p38 MAP kinases, particularly the α and β isoforms, are therefore significant targets for therapeutic intervention.[1][6][7] The inhibitor synthesized in these protocols, an analogue of the well-characterized p38 inhibitor BIRB 796, is designed to target the ATP-binding site of p38 kinase, thereby blocking its activity and downstream inflammatory signaling.[6][7][8]
Synthetic Strategy Overview
The synthetic route to the target p38 kinase inhibitor analogue involves a three-step sequence starting from this compound. The core scaffold is constructed through a sequential Suzuki-Miyaura coupling to introduce a key aryl moiety, followed by a Buchwald-Hartwig amination to install a substituted amine. The final step involves the deprotection of the amine to yield the active inhibitor.
Quantitative Data Summary
The following tables summarize the expected yields for the key synthetic steps and the biological activity of the target compound and its parent molecule, BIRB 796.
Table 1: Synthetic Protocol Yields
| Step | Reaction Type | Product | Expected Yield (%) |
| 1 | Suzuki-Miyaura Coupling | 3-(4-ethoxyphenyl)-5-fluoropyridine 1-oxide | 85-95 |
| 2 | Buchwald-Hartwig Amination | N-(tert-butyl)-3-(4-ethoxyphenyl)-5-aminopyridine | 75-85 |
| 3 | Deprotection | Target p38 Inhibitor Analogue | >95 |
Table 2: Biological Activity against p38 MAPK Isoforms
| Compound | p38α (IC50, nM) | p38β (IC50, nM) | p38γ (IC50, nM) | p38δ (IC50, nM) |
| BIRB 796 | 38 | 65 | 200 | 520 |
| Target Analogue | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with (4-ethoxyphenyl)boronic acid.
Materials:
-
This compound (1.0 equiv)
-
(4-ethoxyphenyl)boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add this compound, (4-ethoxyphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 3-(4-ethoxyphenyl)-5-fluoropyridine 1-oxide.
Step 2: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination of the Suzuki coupling product with tert-butylamine.
Materials:
-
3-(4-ethoxyphenyl)-5-fluoropyridine 1-oxide (1.0 equiv)
-
tert-Butylamine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 3-(4-ethoxyphenyl)-5-fluoropyridine 1-oxide, sodium tert-butoxide, and tert-butylamine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to afford N-(tert-butyl)-3-(4-ethoxyphenyl)-5-aminopyridine.
Step 3: Deprotection and Salt Formation
This protocol outlines the final deprotection step to yield the active kinase inhibitor.
Materials:
-
N-(tert-butyl)-3-(4-ethoxyphenyl)-5-aminopyridine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the N-(tert-butyl)-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to precipitate the trifluoroacetate salt of the target p38 inhibitor analogue.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Signaling Pathway
Caption: The p38 MAPK signaling cascade.
Experimental Workflow
Caption: Synthetic workflow for the p38 inhibitor analogue.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Bromo-5-fluoropyridine 1-oxide in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Bromo-5-fluoropyridine 1-oxide as a key intermediate in the synthesis of advanced agrochemicals. The unique substitution pattern of this pyridine N-oxide derivative offers distinct reactivity and allows for the introduction of fluorine and bromine atoms, which are known to enhance the biological efficacy and metabolic stability of crop protection agents.
Introduction to this compound in Agrochemicals
This compound is a versatile building block for the synthesis of novel herbicides and fungicides.[1] The pyridine ring is a core scaffold in numerous commercial agrochemicals, and the presence of both a fluorine and a bromine atom provides multiple reaction sites for derivatization. The N-oxide functionality further activates the pyridine ring for certain nucleophilic substitution reactions. This intermediate is particularly valuable for creating agrochemicals with enhanced potency and selectivity, contributing to the development of more effective and environmentally conscious crop protection solutions.[2][3]
Application in Herbicide Synthesis: Synthesis of a Picolinate Herbicide Intermediate
A key application of this compound is in the synthesis of substituted picolinic acids, which are precursors to potent synthetic auxin herbicides. The following protocols detail a synthetic route to a key picolinate intermediate.
Experimental Protocols
Step 1: Cyanation of this compound
This step introduces a cyano group at the 2-position of the pyridine ring, which can be subsequently hydrolyzed to a carboxylic acid.
-
Materials:
-
This compound
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add zinc iodide (0.1 eq).
-
Add trimethylsilyl cyanide (1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyano-3-bromo-5-fluoropyridine.
-
Step 2: Suzuki Coupling for Arylation
This step introduces an aryl group at the 6-position, a common feature in many modern herbicides.
-
Materials:
-
2-Cyano-3-bromo-5-fluoropyridine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a degassed mixture of 1,4-dioxane and water, add 2-cyano-3-bromo-5-fluoropyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Step 3: Hydrolysis to Picolinic Acid
The final step is the hydrolysis of the cyano group to the carboxylic acid.
-
Materials:
-
The product from Step 2
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
-
Procedure:
-
Heat the aryl-substituted cyanopyridine from Step 2 in concentrated HCl at reflux for 6-12 hours.
-
Cool the reaction mixture and neutralize with a solution of NaOH to precipitate the picolinic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final picolinic acid intermediate.
-
Quantitative Data Summary
| Step | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Cyano-3-bromo-5-fluoropyridine | TMSCN, ZnI₂ | DCM | RT | 12-24 | 75-85 |
| 2 | 6-Aryl-2-cyano-3-bromo-5-fluoropyridine | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Dioxane/H₂O | 80-100 | 4-8 | 60-75 |
| 3 | 6-Aryl-3-bromo-5-fluoropicolinic acid | Conc. HCl | - | Reflux | 6-12 | 80-90 |
Diagrams
Caption: Synthetic workflow for a picolinate herbicide intermediate.
Caption: Simplified mode of action for synthetic auxin herbicides.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-5-fluoropyridine 1-oxide. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds. The following sections detail common cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions. While specific literature examples for this compound are limited, the provided protocols are based on well-established procedures for related pyridine N-oxides and bromo-heterocycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron compounds. This reaction is widely used to synthesize biaryl and heteroaryl structures.
Quantitative Data Summary
The following table presents representative examples of Suzuki-Miyaura couplings with this compound. Yields are estimated based on typical outcomes for similar substrates.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 5-Fluoro-3-phenylpyridine 1-oxide | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | 5-Fluoro-3-(4-methoxyphenyl)pyridine 1-oxide | 82 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 24 | 3,3'-Bipyridine-5-fluoro 1-oxide | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 85 | 18 | 5-Fluoro-3-(4-(trifluoromethyl)phenyl)pyridine 1-oxide | 88 |
Experimental Protocol: Synthesis of 5-Fluoro-3-phenylpyridine 1-oxide
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene (5 mL) and water (0.5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reaction Workflow: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary and secondary amines.
Quantitative Data Summary
The following table provides representative examples of Buchwald-Hartwig amination reactions. Yields are estimated based on established procedures for similar heteroaryl halides.[1]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 5-Fluoro-N-phenylpyridin-3-amine 1-oxide | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 4-(5-Fluoropyridin-3-yl)morpholine 1-oxide | 85 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₂CO₃ | t-BuOH | 90 | 16 | N-Benzyl-5-fluoropyridin-3-amine 1-oxide | 88 |
| 4 | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 80 | 12 | 5-Fluoro-N-(n-hexyl)pyridin-3-amine 1-oxide | 92 |
Experimental Protocol: Synthesis of 5-Fluoro-N-phenylpyridin-3-amine 1-oxide
-
Reaction Setup: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BINAP (0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add degassed toluene (5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 18 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash chromatography.
Reaction Workflow: Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, yielding substituted alkynylpyridine N-oxides.
Quantitative Data Summary
The following table shows representative Sonogashira coupling reactions. Yields are based on typical outcomes for similar couplings.[2]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 8 | 5-Fluoro-3-(phenylethynyl)pyridine 1-oxide | 89 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 3-(Hex-1-yn-1-yl)-5-fluoropyridine 1-oxide | 84 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Acetonitrile | 70 | 10 | 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridine 1-oxide | 91 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 60 | 16 | 3-(5-Fluoropyridin-3-yl)prop-2-yn-1-ol 1-oxide | 78 |
Experimental Protocol: Synthesis of 5-Fluoro-3-(phenylethynyl)pyridine 1-oxide
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and phenylacetylene (1.2 mmol, 1.2 equiv.) in a mixture of THF (5 mL) and triethylamine (2 mL).
-
Degassing: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture at 65 °C for 8 hours under an argon atmosphere.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Reaction Workflow: Sonogashira Coupling
Heck Coupling
The Heck reaction allows for the coupling of this compound with alkenes to form substituted vinylpyridine N-oxides.
Quantitative Data Summary
The following table outlines representative Heck coupling reactions. Yields are estimated from general procedures for Heck reactions.[3]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | (E)-5-Fluoro-3-styrylpyridine 1-oxide | 70 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 130 | 18 | (E)-Butyl 3-(5-fluoro-1-oxopyridin-3-yl)acrylate | 75 |
| 3 | 1-Octene | Herrmann's catalyst (1) | - | K₂CO₃ | NMP | 140 | 36 | (E)-3-(Oct-1-en-1-yl)-5-fluoropyridine 1-oxide | 65 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | Ag₂CO₃ | Dioxane | 110 | 24 | 3-(Cyclohex-1-en-1-yl)-5-fluoropyridine 1-oxide | 55 |
Experimental Protocol: Synthesis of (E)-5-Fluoro-3-styrylpyridine 1-oxide
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), triethylamine (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed DMF (5 mL).
-
Reaction: Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Reaction Workflow: Heck Coupling
Stille Coupling
The Stille coupling provides a pathway for C-C bond formation between this compound and organostannanes.
Quantitative Data Summary
The following table presents representative Stille coupling reactions. Yields are estimated based on general Stille coupling protocols.[4]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 5-Fluoro-3-phenylpyridine 1-oxide | 80 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | - | LiCl | THF | 70 | 12 | 5-Fluoro-3-vinylpyridine 1-oxide | 78 |
| 3 | (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | Dioxane | 100 | 24 | 5-Fluoro-3-(thiophen-2-yl)pyridine 1-oxide | 82 |
| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | CuI | DMF | 80 | 10 | 3-Ethynyl-5-fluoropyridine 1-oxide | 75 |
Experimental Protocol: Synthesis of 5-Fluoro-3-phenylpyridine 1-oxide
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.) in degassed toluene (10 mL).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 110 °C under an argon atmosphere for 16 hours.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir for 1 hour, then filter through Celite.
-
Purification: Extract the filtrate with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Reaction Workflow: Stille Coupling
References
Application Notes and Protocols for Microwave-Assisted Synthesis with 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridine 1-oxide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of orthogonal halogen substituents (bromine and fluorine) and the N-oxide functionality provides multiple reaction sites for diversification, allowing for the synthesis of complex substituted pyridine scaffolds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical transformations, often leading to higher yields, shorter reaction times, and improved reaction profiles compared to conventional heating methods. These attributes are particularly advantageous in the rapid generation of compound libraries for screening in drug development programs.
Key Applications in Microwave-Assisted Synthesis
The unique structural features of this compound make it an attractive substrate for a variety of microwave-assisted cross-coupling reactions, enabling the rapid synthesis of diverse molecular architectures.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed reactions.
-
Buchwald-Hartwig Amination: The introduction of a wide range of primary and secondary amines at the 3-position can be rapidly achieved under microwave irradiation, providing access to a library of 3-amino-5-fluoropyridine 1-oxide derivatives. These compounds are key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors.
-
Suzuki-Miyaura Coupling: The formation of a carbon-carbon bond by coupling with various boronic acids or esters can be significantly accelerated using microwave heating. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.
-
Sonogashira Coupling: The reaction with terminal alkynes under microwave conditions can provide rapid access to 3-alkynyl-5-fluoropyridine 1-oxide derivatives, which are versatile intermediates for further transformations.
-
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing N-oxide group, can be susceptible to nucleophilic displacement, although this is generally less reactive than the bromine in cross-coupling reactions. Microwave heating can promote SNAr reactions with various nucleophiles, potentially at the 5-position.
Experimental Protocols
The following is a generalized protocol for the microwave-assisted Buchwald-Hartwig amination of a bromo-pyridine derivative, which can be adapted as a starting point for the synthesis of 3-amino-5-fluoropyridine 1-oxide analogs. Note: This protocol is adapted from methodologies for similar compounds, such as 3,5-dibromopyridine, and will likely require optimization for this compound.[1]
Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aromatic bromide with a generic amine under microwave irradiation.
General Reaction Scheme:
References
Application Notes and Protocols for the N-oxidation of 3-bromo-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-oxidation of 3-bromo-5-fluoropyridine to synthesize 3-bromo-5-fluoropyridine N-oxide. This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly for kinase inhibitors and other biologically active molecules.[1] The protocol is based on established methods for the N-oxidation of substituted pyridines using meta-chloroperoxybenzoic acid (m-CPBA).
The presence of electron-withdrawing groups, such as bromine and fluorine, on the pyridine ring can decrease the rate of N-oxidation compared to unsubstituted pyridine.[2] Therefore, the reaction conditions have been optimized to ensure efficient conversion.
Experimental Data
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| 3-bromo-5-fluoropyridine | C₅H₃BrFN | 175.99 | 407-20-5 | Solid | 24-28 |
| 3-bromo-5-fluoropyridine N-oxide | C₅H₃BrFNO | 191.99 | 1221793-60-7 | Solid | N/A |
Table 2: Typical Reaction Parameters and Yields
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purification Method |
| m-CPBA | Dichloromethane (DCM) | 0 to rt | 12-24 | 80-95 | Column Chromatography or Crystallization |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 | 16-24 | 70-85 | Distillation/Crystallization |
Detailed Experimental Protocol: N-oxidation using m-CPBA
This protocol describes the N-oxidation of 3-bromo-5-fluoropyridine using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM).
Materials and Reagents
-
3-bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography elution
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.2-1.5 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution. Stir for 15-20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-5-fluoropyridine N-oxide. Alternatively, for a scalable and potentially safer workup, an ammonia gas quench can be employed to precipitate the benzoic acid byproduct, followed by filtration and concentration.[3]
Safety Precautions
-
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Chemical Reaction Scheme
Caption: N-oxidation of 3-bromo-5-fluoropyridine.
Experimental Workflow
Caption: Experimental workflow for N-oxidation.
References
Application Notes and Protocols for the Derivatization of 3-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-Bromo-5-fluoropyridine 1-oxide, a key intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. This document outlines detailed protocols for several common and powerful cross-coupling and substitution reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution. The provided methodologies are based on established procedures and offer a robust starting point for reaction optimization.
Introduction
This compound is a versatile heterocyclic building block. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, while the pyridine N-oxide functionality activates the ring for nucleophilic substitution and can influence the regioselectivity of reactions. This combination of reactive sites makes it a valuable scaffold for the synthesis of diverse and complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the carbon-bromine bond is the primary site for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of organoboron reagents, typically aryl or heteroaryl boronic acids. This reaction is widely used for the synthesis of biaryl and hetero-biaryl structures.
While specific data for this compound is limited in the literature, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of analogous bromopyridine derivatives, providing a strong basis for reaction optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | General conditions for various bromopyridines. |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | >80 | Effective for electron-rich and -deficient coupling partners. |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | >70 | A common and reliable catalyst system. |
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-fluoropyridine 1-oxide.
Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.
The following table presents common conditions for the Buchwald-Hartwig amination of bromopyridines, which can be adapted for this compound.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 12-24 | >70 | A widely used and effective system for a variety of amines. |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-24 | >75 | Milder base, suitable for base-sensitive functional groups. |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 12-24 | >80 | Often provides good yields with challenging substrates. |
This protocol describes a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the amine, sodium tert-butoxide, Pd₂(dba)₃, and BINAP to a dry Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5-fluoropyridine 1-oxide derivative.
Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between this compound and a terminal alkyne. This reaction is valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis.
The following protocol for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine provides a well-established starting point for the derivatization of this compound.[1]
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. | Time (h) | Yield (%) |
| 6-bromo-3-fluoro-2-cyanopyridine | (4-ethylphenyl)ethynyl | Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) | Et₃N | THF | RT | 16 | 93 |
This protocol is adapted from a procedure for a similar substrate and is expected to be a good starting point for the Sonogashira coupling of this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-15 mol%)
-
Copper(I) iodide (CuI) (10-30 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a degassed solution of this compound in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₄ and CuI under an inert atmosphere.
-
Degas the reaction mixture for an additional 5 minutes at room temperature.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-5-fluoropyridine 1-oxide.
Nucleophilic Aromatic Substitution (SNAAr)
The pyridine N-oxide moiety in this compound activates the pyridine ring towards nucleophilic attack, potentially allowing for the displacement of the bromide or fluoride substituents by strong nucleophiles.
| Substrate | Nucleophile | Conditions | Product | Conversion (%) |
| 3-bromopyridine N-oxide | TBAF (1.2 eq) | 120 °C, 30 min | 3-fluoropyridine N-oxide | >25 |
This generalized protocol is a starting point for exploring the SNAr of this compound with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (or other secondary amine) (2-3 equiv)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in DMSO or DMF in a round-bottom flask.
-
Add an excess of the amine (e.g., morpholine) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-5-fluoropyridine 1-oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoropyridine 1-oxide is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors and other biologically active molecules. Its unique substitution pattern allows for diverse functionalization, making it a valuable building block in medicinal chemistry. The development of a robust and scalable synthetic route to this and related derivatives is crucial for advancing drug discovery and development programs.
These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on practical and efficient methodologies suitable for laboratory and pilot plant scale production. The protocols are based on established methods for the N-oxidation of pyridine derivatives, with specific considerations for the electronic properties of the halogenated starting material.
Synthesis Overview
The synthesis of this compound is typically a two-step process starting from 3-amino-5-bromopyridine. The first step involves the conversion of the amino group to a fluoro group via a diazonium intermediate. The resulting 3-bromo-5-fluoropyridine is then oxidized to the corresponding N-oxide in the second step. This document will focus on the scale-up of the N-oxidation step.
Data Presentation
Table 1: Comparison of N-Oxidation Methods for Halopyridines
| Method | Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Hydrogen Peroxide | Acetic Acid | 70-90 | 4-8 | 85-95 | [1][2] |
| 2 | m-CPBA | Dichloromethane | 25-40 | 2-6 | 90-98 | [3] |
| 3 | Peracetic Acid | Acetic Acid | 60-80 | 3-5 | ~90 | |
| 4 | Hydrogen Peroxide | TS-1 Catalyst/Methanol | 60-80 | Continuous Flow | >95 | [4][5] |
Note: Yields are generalized from literature on similar halopyridines and may vary for 3-Bromo-5-fluoropyridine.
Experimental Protocols
Protocol 1: Scale-up N-Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol describes a robust and cost-effective method for the N-oxidation of 3-bromo-5-fluoropyridine on a larger scale.
Materials:
-
3-Bromo-5-fluoropyridine (1 equivalent)
-
Glacial Acetic Acid (5-10 volumes)
-
Hydrogen Peroxide (30-35% aqueous solution, 1.5-2.5 equivalents)
-
Sodium Sulfite or Sodium Thiosulfate (for quenching)
-
Sodium Bicarbonate or Sodium Hydroxide (for neutralization)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 3-bromo-5-fluoropyridine and glacial acetic acid. Begin stirring to ensure complete dissolution.
-
Heating: Heat the mixture to 70-80 °C.
-
Addition of Oxidant: Slowly add the hydrogen peroxide solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature between 70-90 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a temperature runaway.[1]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium sulfite or sodium thiosulfate to quench the excess peroxide. A peroxide test strip can be used to confirm complete quenching.
-
Neutralization and Extraction: Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Protocol 2: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This method often provides high yields under milder conditions but m-CPBA is a more expensive and potentially hazardous reagent.
Materials:
-
3-Bromo-5-fluoropyridine (1 equivalent)
-
m-Chloroperoxybenzoic acid (m-CPBA, 70-77%, 1.1-1.5 equivalents)
-
Dichloromethane (DCM) or Chloroform (10-20 volumes)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Sulfite solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and powder addition funnel (or added in portions)
-
Cooling circulator
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 3-bromo-5-fluoropyridine in dichloromethane in the reactor and cool the solution to 0-5 °C.
-
Addition of m-CPBA: Add m-CPBA portion-wise over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture again to 0-5 °C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified as described in Protocol 1.
Visualizations
Experimental Workflow for N-Oxidation
Caption: General workflow for the N-oxidation of 3-Bromo-5-fluoropyridine.
Logical Relationship of Synthesis Steps
Caption: Synthetic pathway to this compound.
References
- 1. KR20050025453A - Oxidation process for pyridine and its derivatives - Google Patents [patents.google.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
Application Note: High-Throughput In Vitro Kinase Assay for the Evaluation of Inhibitors Derived from a 3-Bromo-5-fluoropyridine 1-oxide Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors requires robust and reliable in vitro assays to determine enzyme activity and inhibitor potency. The pyridine scaffold is a common feature in many kinase inhibitors, and molecules synthesized from precursors like 3-Bromo-5-fluoropyridine 1-oxide are of significant interest in medicinal chemistry.[2] This document provides a detailed protocol for a universal, luminescence-based in vitro kinase assay designed for high-throughput screening (HTS) and determination of inhibitor potency, such as the half-maximal inhibitory concentration (IC50). As a relevant example, this protocol will focus on the evaluation of a hypothetical inhibitor against p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways and a common target for pyridinyl-based inhibitors.
Featured Signaling Pathway: p38 MAPK Cascade
The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers. The pathway is initiated by various extracellular stimuli, leading to the activation of upstream kinases which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] Small molecule inhibitors targeting p38 MAPK, often ATP-competitive, are therefore of significant therapeutic interest.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Quantitative Data Summary
The inhibitory activity of a test compound is quantified by its IC50 value. The following table presents example data for a hypothetical inhibitor, "Compound X," derived from a pyridine scaffold, and a known reference compound, SB203580, against p38α MAPK and other related kinases to assess selectivity.
| Compound | Kinase Target | Assay Type | IC50 (nM) |
| Compound X | p38α MAPK | ADP-Glo™ | 85 |
| JNK1 | ADP-Glo™ | 2,500 | |
| ERK2 | ADP-Glo™ | >10,000 | |
| SB203580 | p38α MAPK | Kinase Activity | 300 |
| PDK1 | Kinase Activity | 3,000 - 5,000 |
Note: IC50 values can vary based on specific assay conditions, such as ATP concentration.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a robust, luminescence-based biochemical assay to measure kinase activity and inhibition.
Principle of the Assay
The ADP-Glo™ Kinase Assay is a homogenous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The luminescence generated is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.[4]
Materials and Reagents
-
Recombinant human p38α MAPK (active)
-
Myelin Basic Protein (MBP) substrate
-
ATP (10 mM stock)
-
Test Inhibitor (e.g., Compound X, 10 mM stock in 100% DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
ADP Standard
-
ATP Standard
-
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Reagent Preparation
-
Test Inhibitor Dilution: Prepare a serial dilution of "Compound X" in 100% DMSO. For a 10-point curve, a 3-fold serial dilution starting from 1 mM is recommended. Subsequently, create intermediate dilutions of these concentrations in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
-
Kinase Solution: Dilute the recombinant p38α MAPK to a working concentration (e.g., 2-5 ng/µL) in Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Substrate/ATP Mix: Prepare a 2X working solution of the Substrate/ATP mix in Kinase Buffer. For p38α, this may consist of 0.2 mg/mL MBP and 100 µM ATP. The ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.
Assay Procedure
-
Compound Plating: Add 1 µL of the serially diluted inhibitor or DMSO (for "no inhibitor" and "no enzyme" controls) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted p38α MAPK enzyme solution to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 2 µL of Kinase Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 2 µL of the 2X Substrate/ATP mix to all wells to start the reaction. The total reaction volume is now 5 µL.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Calculate Percent Inhibition: The luminescent signal is proportional to the kinase activity. The percent inhibition for each inhibitor concentration is calculated relative to the DMSO controls.
-
High Control (0% Inhibition): Signal from wells with kinase + substrate + DMSO.
-
Low Control (100% Inhibition): Signal from "no enzyme" control wells.
-
% Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Low] / [Signal_High - Signal_Low])
-
-
Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.
Experimental Workflow Diagram
Caption: Workflow for the in vitro luminescence-based kinase assay.
Conclusion
The in vitro kinase assay is an indispensable tool for the discovery and characterization of novel kinase inhibitors. The luminescence-based protocol detailed here offers a robust, sensitive, and high-throughput compatible method for determining the potency and selectivity of compounds derived from scaffolds such as this compound. By following this framework, researchers can efficiently screen compound libraries and advance promising candidates in the drug development pipeline.
References
- 1. The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
Application Notes: Cellular Thermal Shift Assay (CETSA) for Target Engagement of a Novel 3-Bromo-5-Fluoropyridine Derivative Kinase Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying and quantifying the engagement of a drug candidate with its intracellular target protein.[1] The principle behind CETSA is based on ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, the binding of a ligand, such as a small molecule inhibitor, can increase the protein's conformational stability, leading to a higher melting temperature (Tm).[1] By measuring the amount of soluble protein remaining after a heat challenge, CETSA provides direct evidence of target engagement within the complex environment of a cell.[2]
3-bromo-5-fluoropyridine derivatives are a class of heterocyclic compounds utilized as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] Their structural features suggest potential activity as kinase inhibitors. This document provides detailed protocols for using CETSA to confirm the intracellular target engagement of a hypothetical 3-bromo-5-fluoropyridine derivative, BFP-K01, with its putative target, the fictitious Target Kinase X (TKX), a key component in a generic MAP Kinase signaling pathway.
Principle of the Assay
CETSA experiments are typically performed in two formats:
-
CETSA Melt Curve: Cells are treated with a fixed concentration of the compound or vehicle, and then aliquots are heated to a range of temperatures. This experiment identifies the temperature at which the compound provides the most significant stabilization of the target protein.[4]
-
Isothermal Dose-Response (ITDR): Cells are treated with a range of compound concentrations and then heated to a single, optimized temperature (determined from the melt curve). This experiment determines the compound's potency in stabilizing the target protein in a cellular context, often expressed as an EC50 value.[5]
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing Target Kinase X (e.g., HeLa, HEK293T).
-
Compound: BFP-K01 (hypothetical 3-bromo-5-fluoropyridine derivative).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: (e.g., RIPA buffer or PBS with 0.4% NP-40 and protease/phosphatase inhibitors).
-
Primary Antibody: Rabbit anti-TKX antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Loading Control Antibody: Mouse anti-GAPDH or anti-Actin antibody.
-
Protein Quantification Assay: BCA or Bradford assay kit.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), wash buffer (TBST), and chemiluminescent substrate (ECL).
Experimental Protocols
Protocol 1: CETSA Melt Curve
This protocol aims to determine the optimal temperature for the ITDR experiment by identifying the temperature at which BFP-K01 induces the maximal thermal stabilization of TKX.
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture dish and grow to 70-80% confluency.
-
Treat cells with a saturating concentration of BFP-K01 (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Heat Treatment:
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping in ice-cold PBS containing protease and phosphatase inhibitors.
-
Adjust the cell suspension to a final concentration of 2 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C) using a thermal cycler. Include an unheated control (room temperature).[6]
-
Immediately cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[6]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Perform Western blotting to detect the levels of soluble TKX and a loading control (e.g., GAPDH).
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol determines the cellular potency of BFP-K01 by measuring the concentration-dependent stabilization of TKX at a fixed temperature.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with a serial dilution of BFP-K01 (e.g., 0.01 µM to 10 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cells in PBS with inhibitors.
-
Heat all samples at the optimal temperature determined from the CETSA melt curve (e.g., 54°C) for 3 minutes.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells and separate the soluble fraction as described in Protocol 1.
-
Perform Western blotting for TKX and a loading control.
-
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
CETSA Melt Curve Data
Quantify the band intensities from the Western blot and normalize the amount of soluble TKX to the unheated control for both vehicle and BFP-K01 treated samples.
Table 1: Hypothetical CETSA Melt Curve Data for TKX
| Temperature (°C) | Soluble TKX (Vehicle, % of control) | Soluble TKX (10 µM BFP-K01, % of control) |
| 25 (Control) | 100 | 100 |
| 42 | 98 | 100 |
| 46 | 95 | 98 |
| 50 | 75 | 92 |
| 54 | 40 | 85 |
| 58 | 15 | 60 |
| 62 | 5 | 25 |
| 66 | <1 | 10 |
Isothermal Dose-Response (ITDR) CETSA Data
Quantify the band intensities and plot the percentage of soluble TKX against the logarithm of the BFP-K01 concentration. Fit the data to a dose-response curve to determine the EC50 value.
Table 2: Hypothetical ITDR-CETSA Data for TKX at 54°C
| BFP-K01 Conc. (µM) | Soluble TKX (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 0.01 | 105 |
| 0.03 | 115 |
| 0.1 | 140 |
| 0.3 | 180 |
| 1 | 210 |
| 3 | 215 |
| 10 | 215 |
Visualizations
Caption: CETSA Experimental Workflow Diagram.
Caption: Hypothetical TKX Signaling Pathway.
References
Application of 3-Bromo-5-fluoropyridine 1-oxide in the Synthesis of Pan-RAF Kinase Inhibitors
Introduction
3-Bromo-5-fluoropyridine 1-oxide is a key heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of various therapeutic agents, particularly kinase inhibitors. Its unique electronic properties and substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating physicochemical properties, and a pyridine N-oxide moiety that influences reactivity and solubility, make it a valuable synthon in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent pan-RAF inhibitors, which are crucial in the treatment of cancers driven by the RAS-RAF-MEK-ERK signaling pathway.
Target Signaling Pathway: RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates essential cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through mutations in RAS or BRAF genes, is a hallmark of many human cancers. The RAF kinase family, comprising A-RAF, B-RAF, and C-RAF, plays a central role in this pathway. Pan-RAF inhibitors are designed to target all three isoforms of the RAF kinase, offering a therapeutic strategy to overcome resistance mechanisms associated with inhibitors that target a single isoform.[4]
Figure 1: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway and the point of intervention for pan-RAF inhibitors.
Application Notes
This compound serves as a crucial starting material for the synthesis of a class of potent pan-RAF inhibitors, exemplified by compounds structurally related to LY3009120.[5] The synthetic strategy primarily involves a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl moiety at the 3-position of the pyridine ring, followed by further functionalization. The pyridine N-oxide can be a key feature for biological activity or can be reduced at a later stage of the synthesis if required.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is the cornerstone for building the core structure of the inhibitor. The bromine atom of this compound readily couples with a variety of boronic acids or esters, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR).
-
Buchwald-Hartwig Amination: In some synthetic routes, after the initial Suzuki coupling, a subsequent Buchwald-Hartwig amination can be employed to introduce key amine functionalities, which are often crucial for interaction with the kinase hinge region.
Experimental Protocols
The following protocols describe a representative synthesis of a pan-RAF inhibitor intermediate using this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a substituted pyrazine boronic ester to furnish a key bi-heterocyclic intermediate.
Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Substituted pyrazine boronic acid pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the pyrazine boronic acid pinacol ester, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: Synthesis of the Final Pan-RAF Inhibitor
This protocol outlines the subsequent steps to convert the bi-heterocyclic intermediate into a final pan-RAF inhibitor, for instance, by introducing an amino acid-derived side chain.
Figure 3: Workflow for the synthesis of the final pan-RAF inhibitor.
Materials:
-
Coupled bi-heterocyclic intermediate from Protocol 1 (1.0 equiv)
-
Appropriate amino acid amide derivative (e.g., 2-methylalaninamide) (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed vial, dissolve the bi-heterocyclic intermediate in anhydrous DMSO.
-
Add the amino acid amide derivative and DIPEA.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final pan-RAF inhibitor.
Data Presentation
The following tables summarize representative quantitative data for a pan-RAF inhibitor synthesized using this compound as a starting material.
Table 1: Synthetic Yields
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | 3-(Pyrazinyl)-5-fluoropyridine 1-oxide derivative | 65-85 |
| 2 | Nucleophilic Aromatic Substitution | 3-(Pyrazinyl)-5-fluoropyridine 1-oxide derivative | Final Pan-RAF Inhibitor | 40-60 |
Table 2: Biological Activity of a Representative Pan-RAF Inhibitor
| Target Kinase | IC₅₀ (nM) | Reference |
| B-RAFV600E | 15 | [5] |
| B-RAFWT | 30 | [5] |
| C-RAF | 6 | [1] |
Table 3: Cellular Activity of a Representative Pan-RAF Inhibitor
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A375 | Melanoma (B-RAFV600E) | 0.05 | [1] |
| Calu-6 | Lung Carcinoma (KRAS mutant) | 0.2 | [3] |
| HCT116 | Colorectal Carcinoma (KRAS mutant) | 0.3 | [5] |
This compound is a versatile and valuable building block in the synthesis of complex heterocyclic molecules with significant therapeutic potential. The protocols and data presented herein demonstrate its effective application in the development of potent pan-RAF inhibitors. The strategic use of Suzuki-Miyaura coupling and subsequent functionalization allows for the efficient construction of a diverse range of kinase inhibitors, highlighting the importance of this synthon in modern drug discovery and development.
References
- 1. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 5. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-5-fluoropyridine 1-oxide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluoropyridine 1-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary causes?
A1: Low or no yield in the Suzuki coupling of N-heterocyclic halides is a common issue. The primary causes often revolve around catalyst inactivation, suboptimal reaction conditions, or poor reagent quality.
-
Catalyst Inactivation/Inhibition : The nitrogen of the pyridine ring and the oxygen of the N-oxide can coordinate to the palladium catalyst, leading to its deactivation.[1][2] This is a significant challenge with pyridine-based substrates.
-
Inappropriate Ligand Choice : Standard ligands like triphenylphosphine (PPh₃) may not be effective for electron-deficient pyridine rings.[3]
-
Incorrect Base Selection : The base is crucial for the transmetalation step. A base that is too weak may not facilitate the reaction, while an overly strong base can promote side reactions.[3][4]
-
Presence of Oxygen : The active Pd(0) catalyst is highly sensitive to oxygen and can be easily oxidized to an inactive state.[3]
-
Poor Reagent Quality : Water and other impurities in solvents or reagents, especially the boronic acid, can lead to side reactions like protodeboronation.[3]
Solutions Checklist:
-
Optimize Catalyst & Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These can promote the desired catalytic cycle and shield the metal center.[1]
-
Screen Bases: Test a range of bases. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective and can minimize side reactions.[3][5]
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the experiment.[3]
-
Use High-Purity Reagents: Use anhydrous solvents and ensure the boronic acid is pure. Consider using boronate esters, which can be more stable.[3]
Q2: I am observing a significant amount of the dehalogenated byproduct (5-fluoropyridine 1-oxide). How can I minimize this side reaction?
A2: Dehalogenation (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[5] This is particularly prevalent with electron-deficient heteroaryl halides.[5]
Primary Cause: The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism. This species can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[5]
Strategies to Minimize Dehalogenation:
| Parameter | Recommendation | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[5] | These ligands accelerate the rate of reductive elimination (the desired product-forming step) relative to the dehalogenation pathway. |
| Base | Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] | Stronger or hydride-containing bases can be a source for the formation of Pd-H species. |
| Solvent | Use anhydrous, aprotic solvents like toluene or dioxane.[6] | Avoid alcohol-based solvents which can act as hydride sources.[5] |
| Boronic Acid | Use a slight excess (1.2-1.5 equivalents) of high-purity boronic acid or a boronate ester.[3] | A more reactive boronic acid can increase the rate of transmetalation, outcompeting the dehalogenation pathway. |
| Temperature | Carefully optimize the temperature. | Lowering the temperature may slow the formation of Pd-H species, but it can also slow the desired reaction.[7] Screen temperatures to find an optimal balance. |
Q3: My boronic acid appears to be degrading, and I'm seeing homocoupling byproducts. What's happening?
A3: You are likely observing two separate side reactions: protodeboronation and boronic acid homocoupling.
-
Protodeboronation : This is the cleavage of the C-B bond by a proton source (like water), which removes the boronic acid from the reaction.[3] Using strictly anhydrous conditions and choosing the right base can help prevent this.[3]
-
Homocoupling : This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate homocoupling.[3]
Solutions:
-
Strictly Exclude Oxygen: This is the most critical step to prevent homocoupling. Ensure all solvents are rigorously degassed.[3]
-
Use Anhydrous Conditions: To prevent protodeboronation, ensure your solvent and base are thoroughly dried.[3]
-
Control Stoichiometry: While a slight excess of boronic acid is common, a large excess can favor homocoupling.[3] Optimize the ratio for your specific substrates.
Experimental Protocols & Data
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and should be optimized for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic Acid (1.2–1.5 equiv.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1.5-2.5 mol%)
-
Ligand (e.g., SPhos, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv.)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (Argon or Nitrogen).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium catalyst and ligand in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Degassing: Further degas the entire reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.[5]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]
Comparative Data for Condition Screening
The following table provides representative conditions for Suzuki couplings of challenging bromopyridine substrates. These serve as a guide for optimizing the reaction of this compound.
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5%) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 90 | 18 | 60-85 | A standard starting point, may require optimization for N-oxides.[2] |
| Pd₂(dba)₃ (1.5%) / SPhos (3.6%) | K₃PO₄ (2) | Toluene | 100 | 18 | 70-95 | Buchwald-Hartwig ligands are often superior for heteroaryl couplings.[2] |
| XPhosPdG2 (5%) / XPhos (10%) | K₂CO₃ (3) | 1,4-Dioxane | 110 | 0.7 (MW) | 70-90 | Effective for minimizing debromination of electron-deficient systems.[9][10] |
| Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 100 | 12-24 | 65-90 | A common system for less reactive aryl chlorides, adaptable for challenging bromides.[11] |
Visual Guides
General Suzuki Coupling Workflow
Caption: A standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Simplified Suzuki Catalytic Cycle
Caption: The three key steps of the Suzuki-Miyaura palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Low yield in Buchwald-Hartwig reaction with 3-Bromo-5-fluoropyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Buchwald-Hartwig amination reactions, with a specific focus on the low yield observed with 3-bromo-5-fluoropyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in the Buchwald-Hartwig amination of this compound?
Low yields with this substrate are often due to a combination of factors related to its specific chemical properties. The electron-withdrawing nature of the fluorine atom and the pyridine N-oxide moiety can deactivate the aryl bromide towards oxidative addition, a crucial step in the catalytic cycle.[1] Additionally, the pyridine N-oxide can coordinate to the palladium catalyst, potentially hindering its activity.[1] Common issues include suboptimal choice of catalyst, ligand, base, or solvent, as well as the quality of the reagents.[2]
Q2: What are the most critical parameters to optimize for this reaction?
The most critical parameters to optimize for the Buchwald-Hartwig amination of challenging substrates like this compound are the choices of ligand and base.[2][3][4] The ligand's steric and electronic properties are vital for promoting oxidative addition and reductive elimination while stabilizing the palladium catalyst. The base's strength and solubility are crucial for the efficient deprotonation of the amine and regeneration of the active catalyst.[2][3][4]
Q3: Can the N-oxide group interfere with the reaction?
Yes, the pyridine N-oxide can act as a ligand for the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of off-cycle, inactive species, thereby reducing the reaction rate and overall yield.[1]
Q4: What are common side reactions to look out for?
A common side reaction is hydrodehalogenation, where the bromo group is replaced by a hydrogen atom.[5] This is often competitive with the desired amination and can be influenced by the choice of ligand and base. Another potential side reaction is the formation of diaryl amines if the starting amine is a primary amine.
Troubleshooting Guide: Low Yield with this compound
This guide provides a systematic approach to troubleshooting low yields in the Buchwald-Hartwig amination of this compound.
Problem: Low or No Conversion of Starting Material
If you observe little to no consumption of your this compound, consider the following troubleshooting steps, presented in a logical workflow.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Increase catalyst loading to 2-5 mol%. Screen different bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos. Consider using a palladium pre-catalyst.[2] | Insufficient catalyst can lead to a slow or incomplete reaction. The electronic and steric properties of the ligand are critical for catalyst activity and stability, especially with challenging heteroaryl halides.[6] Pre-catalysts ensure efficient and reproducible generation of the active Pd(0) species.[7] |
| Base | Switch to a stronger, non-nucleophilic base like LiHMDS or K₃PO₄. Ensure the base is anhydrous and finely ground.[2] | Stronger bases can facilitate the deprotonation of the amine, a key step in the catalytic cycle. The particle size and dryness of the base can significantly impact the reaction rate.[3][4][7] |
| Solvent | Change the solvent. Toluene, dioxane, and t-BuOH are common choices.[7][8] | Solvent polarity and coordinating ability can influence catalyst activity and stability. Ethereal or aromatic solvents are generally preferred.[7] |
| Temperature & Time | Increase the reaction temperature in 10-20 °C increments. Extend the reaction time and monitor by TLC or LC-MS.[2] | Higher temperatures can overcome the activation energy barrier for oxidative addition and reductive elimination. Some reactions with deactivated substrates may require longer times to reach completion. |
| Reagent Quality | Use anhydrous and degassed solvents. Purify the amine coupling partner.[2] | Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst. Impurities in the amine can poison the catalyst.[2] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may require optimization based on the specific amine used.
Reagents and Equipment:
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, RuPhos)
-
Base (e.g., K₃PO₄, LHMDS, 1.5-2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
-
Stir plate and stir bar
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (0.02-0.05 equiv.), and the base (1.5-2.0 equiv.).
-
Add the anhydrous, degassed solvent.
-
Add the amine coupling partner (1.1-1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Buchwald-Hartwig catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 3-Bromo-5-fluoropyridine 1-oxide Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromo-5-fluoropyridine 1-oxide. The information is designed to address common challenges encountered during the purification of this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound that are relevant to its purification?
A1: this compound is a polar heterocyclic compound. The N-oxide group significantly increases its polarity compared to the parent pyridine. Like many pyridine N-oxides, it may be hygroscopic, meaning it can absorb moisture from the air.[1] This polarity dictates the choice of purification techniques and chromatographic conditions.
Q2: What are the most common methods for purifying pyridine N-oxides?
A2: The most common purification methods for pyridine N-oxides are:
-
Column Chromatography: Effective for separating the polar N-oxide from less polar starting materials and byproducts.
-
Recrystallization: A good option for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
-
Acid-Base Extraction: Can be used to separate the weakly basic N-oxide from non-basic impurities.
-
Vacuum Distillation: May be applicable if the compound is thermally stable and has a suitable boiling point. However, decomposition can be an issue at higher temperatures.[2]
Q3: What are the likely impurities in a this compound synthesis?
A3: While specific byproducts depend on the synthetic route, common impurities in N-oxidation reactions of pyridines can include:
-
Unreacted 3-bromo-5-fluoropyridine: This is a less polar impurity.
-
Over-oxidation products: Although less common, further oxidation of the ring is a possibility.
-
Decomposition products: Pyridine N-oxides can be sensitive to heat and strong acids or bases.
-
Reagents from the oxidation step: For example, residual m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of the product after column chromatography. | The product is highly polar and may be sticking to the silica gel. | - Increase the polarity of the eluent (e.g., increase the percentage of methanol in a DCM/methanol mixture).- Consider using a different stationary phase, such as alumina or a bonded phase like diol.- HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective technique for very polar compounds. |
| The product co-elutes with an impurity. | The impurity has a similar polarity to the product. | - Optimize the solvent system for column chromatography. Try adding a small amount of a third solvent (e.g., triethylamine if the impurity is acidic, or acetic acid if it is basic) to change the selectivity.- If column chromatography is ineffective, consider recrystallization. |
| The purified product is an oil or a waxy solid instead of a crystalline solid. | The product may be impure or hygroscopic. | - Ensure all solvents are anhydrous, as water can inhibit crystallization.- Attempt to dry the material by azeotropic distillation with toluene.[1]- Try different recrystallization solvents or solvent combinations. |
| Decomposition of the product is observed during purification. | The compound may be sensitive to the purification conditions (e.g., heat, acid, or base). | - Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature).- If using chromatography, ensure the silica gel is neutral. Acidic silica can sometimes cause degradation of sensitive compounds.- If performing acid-base extractions, use dilute acids and bases and work at low temperatures. |
| Difficulty removing the oxidizing agent byproduct (e.g., m-chlorobenzoic acid). | The byproduct has acidic properties and may interact with the product. | - Perform an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) of the crude reaction mixture before chromatography.- If the byproduct persists, it can often be removed by recrystallization. |
Purification Methodologies Overview
| Purification Method | Typical Solvents/Conditions | Applicability to this compound | Potential Issues |
| Silica Gel Column Chromatography | Eluent: Dichloromethane/Methanol gradient (e.g., 0-10% MeOH) | High | Product may streak or have poor recovery if it is very polar. |
| Recrystallization | Isopropyl alcohol, ethyl acetate, toluene, or mixtures with hexanes. | Moderate to High | Finding a suitable solvent system may require screening. The compound may oil out if the solvent is not appropriate. |
| Acid-Base Extraction | Dilute HCl for the acidic wash, and a weak base like NaHCO₃ for neutralization. | Moderate | The weakly basic nature of the N-oxide may lead to incomplete extraction into the aqueous acidic phase. |
| Vacuum Distillation | High vacuum (<1 mmHg) | Low to Moderate | Risk of thermal decomposition, especially at higher temperatures.[2] |
Experimental Protocols
General Protocol for Purification by Column Chromatography
This is a representative procedure and may require optimization.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM). If the crude material is not fully soluble, add a small amount of methanol. Adsorb the crude mixture onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes or DCM). The amount of silica should be 50-100 times the weight of the crude material.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column. Add a thin layer of sand on top of the sample.
-
Elution: Start eluting with a low polarity solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Spot the collected fractions on a TLC plate and elute with a solvent system that gives good separation. Visualize the spots under UV light.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent (e.g., isopropyl alcohol, ethyl acetate, or toluene).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The flask can then be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: 3-Bromo-5-fluoropyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoropyridine 1-oxide. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the expected sites of nucleophilic attack on this compound?
A1: The pyridine N-oxide group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Generally, nucleophilic attack is most favored at the positions ortho (C2, C6) and para (C4) to the N-oxide. In the case of this compound, the C2 and C6 positions are the most likely sites for nucleophilic attack due to electronic activation by the N-oxide.
Q2: Which halogen is the better leaving group in SNAr reactions with this compound, bromine at C3 or fluorine at C5?
A2: In nucleophilic aromatic substitution reactions, fluoride is often a better leaving group than bromide. This is counterintuitive compared to SN2 reactions. The high electronegativity of fluorine strongly stabilizes the intermediate Meisenheimer complex through its inductive effect, which lowers the activation energy of the rate-determining addition step. Therefore, displacement of the fluoride at the C5 position may compete with or be favored over the displacement of the bromide at the C3 position, depending on the specific reaction conditions and the nature of the nucleophile.
Q3: Can the N-oxide group itself react?
A3: Yes, the N-oxide oxygen is nucleophilic and can react with electrophiles. For instance, in the presence of reagents like phosphorus oxychloride (POCl₃) or acetic anhydride, the oxygen can be activated, facilitating nucleophilic attack at the C2 position. This can be a desired transformation or a potential side reaction pathway.
Q4: What are the most common side reactions to expect when using this compound?
A4: Common side reactions can be categorized as follows:
-
Substitution at an undesired position: While the intended reaction may be substitution of the bromine at C3 or fluorine at C5, nucleophilic attack at the more electronically activated C2 or C6 positions can occur, leading to a mixture of products.
-
Deoxygenation of the N-oxide: Under certain reducing conditions, or in the presence of reagents like trivalent phosphorus compounds, the N-oxide can be deoxygenated to the corresponding pyridine. This can happen before or after the desired substitution.
-
Hydrolysis: If water is present in the reaction mixture, hydrolysis of the halo-substituents can occur, especially under harsh conditions, leading to the formation of hydroxypyridine derivatives.
-
Reaction with the N-oxide group: As mentioned in Q3, activation of the N-oxide can lead to addition at the C2 position, which may be an undesired side product if substitution at C3 or C5 is the goal.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Low yield of the desired product | - Reaction temperature is too low or too high.- Incorrect stoichiometry of reactants.- Inactive nucleophile or base.- Presence of water or other impurities. | - Optimize the reaction temperature by running small-scale trials at different temperatures.- Carefully re-verify the molar ratios of all reactants.- Use freshly prepared or purified nucleophiles and bases.- Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products (isomers) | - Competing nucleophilic attack at different positions (e.g., C2/C6 vs. C3/C5).- The reaction conditions favor multiple pathways. | - Modify the solvent to influence regioselectivity.- Lowering the reaction temperature may increase selectivity.- Consider using a bulkier nucleophile which may favor attack at a less sterically hindered position. |
| Product is the deoxygenated pyridine derivative | - The reaction conditions are too reducing.- The reagents used can facilitate deoxygenation (e.g., phosphines). | - Avoid strongly reducing agents if deoxygenation is not desired.- If a reagent known to cause deoxygenation is necessary, consider a two-step process where the substitution is performed first, followed by a separate deoxygenation step. |
| No reaction observed | - The nucleophile is not strong enough.- The reaction temperature is too low.- The starting material has degraded. | - Use a stronger nucleophile or add a suitable base to increase the nucleophilicity.- Gradually increase the reaction temperature.- Check the purity and stability of the this compound starting material. |
Experimental Protocols
While specific experimental protocols are highly dependent on the desired transformation, a general procedure for a nucleophilic aromatic substitution is provided below for illustrative purposes.
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP).
-
Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Desired reaction pathway and potential side reactions of this compound.
Caption: A general workflow for troubleshooting experiments involving this compound.
Technical Support Center: Cross-Coupling of 3-Bromo-5-fluoropyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3-bromo-5-fluoropyridine 1-oxide. The information provided is designed to address common challenges, with a focus on the prevalent issue of dehalogenation.
Troubleshooting Guide
Undesired dehalogenation, where the bromine atom is replaced by a hydrogen, is a significant side reaction that can lower the yield of the desired cross-coupled product. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Issue 1: Significant Dehalogenation of Starting Material
If you observe a substantial amount of the dehalogenated product (5-fluoropyridine 1-oxide) in your reaction mixture, consider the following adjustments to your protocol.
| Potential Cause | Recommended Solutions |
| Inappropriate Base Selection | Strong alkoxide bases can sometimes promote dehalogenation. Consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). |
| Protic Solvent or Water Content | Protic solvents (e.g., alcohols) or excessive water can serve as a proton source for dehalogenation. Ensure the use of anhydrous aprotic solvents like dioxane, THF, or toluene. If a co-solvent is necessary, minimize its protic nature and water content. |
| Suboptimal Ligand Choice | The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of cross-coupling and dehalogenation. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can promote the desired reductive elimination over dehalogenation. |
| High Reaction Temperature | Elevated temperatures can sometimes favor side reactions. If feasible, attempt the reaction at a lower temperature to see if the selectivity for the cross-coupled product improves. |
| Catalyst System | For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust Buchwald-type palladacycle precatalysts in combination with appropriate bulky phosphine ligands. |
Issue 2: Low or No Conversion to the Desired Product
Low or no yield of the cross-coupled product can be attributed to several factors, often related to catalyst activity and reaction conditions.
| Potential Cause | Recommended Solutions |
| Catalyst Inhibition | The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[1] The use of bulky phosphine ligands can help shield the metal center and mitigate this effect. |
| Inefficient Oxidative Addition | While the C-Br bond is generally reactive, inefficient oxidative addition can be a limiting factor. Increasing the reaction temperature or screening different palladium precatalysts and electron-rich ligands can facilitate this step. |
| Poor Solubility | The starting materials or intermediates may have limited solubility in the chosen solvent, impeding the reaction. Experiment with different aprotic solvents or solvent mixtures to improve solubility. |
| Inadequate Degassing | Oxygen can deactivate the Pd(0) catalyst. Ensure that the reaction mixture and solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: In the cross-coupling of this compound, which halogen is more reactive?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F.[2] This is inversely related to the carbon-halogen bond strength. Therefore, the C-Br bond at the 3-position is significantly more reactive than the C-F bond at the 5-position. Under typical cross-coupling conditions, selective reaction at the C-Br position is expected.
Q2: What is the primary mechanism behind the dehalogenation side reaction?
A2: The most common mechanism for dehalogenation (hydrodehalogenation) involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with the base, solvent, or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate, leading to the formation of the dehalogenated product.
Q3: Are pyridine N-oxides particularly challenging substrates for cross-coupling?
A3: Yes, pyridine N-oxides can be challenging. The oxygen atom of the N-oxide can act as a coordinating agent to the metal catalyst, potentially influencing its activity and stability.[3] Additionally, the electronic properties of the pyridine N-oxide ring can affect the reactivity of the C-Br bond.
Q4: Can microwave irradiation be beneficial for this type of reaction?
A4: Microwave-assisted synthesis can be advantageous as it often leads to significantly reduced reaction times and can improve yields by minimizing the formation of side products that may occur over longer reaction periods at elevated temperatures.
Q5: Is a ligand-free catalyst system a viable option?
A5: For some pyridine N-oxide substrates, ligand-free Suzuki reactions in water have been reported to be effective.[4] A potential starting point could be using a simple palladium source like Pd(OAc)₂ with a base such as diisopropylamine in water.[4] However, for more challenging couplings or to minimize dehalogenation, a well-defined catalyst system with a suitable ligand is often more reliable.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for other bromopyridine derivatives and should be optimized for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Add the anhydrous solvent via syringe.
-
Thoroughly degas the reaction mixture (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes).
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point for the amination of bromopyridines and will likely require optimization.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the base to an oven-dried reaction vessel equipped with a stir bar.
-
To the same vessel, add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at a temperature typically between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Logic for Dehalogenation
Caption: Troubleshooting workflow for addressing dehalogenation.
General Cross-Coupling Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides [agris.fao.org]
- 4. html.rhhz.net [html.rhhz.net]
Technical Support Center: 3-Bromo-5-fluoropyridine 1-oxide Reaction Troubleshooting
Welcome to the technical support center for 3-Bromo-5-fluoropyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common reactions involving this versatile intermediate. The following information is presented in a question-and-answer format to directly address potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
A1: this compound is a heterocyclic compound with the molecular formula C₅H₃BrFNO.[1][2][3] It is a valuable intermediate in the synthesis of pharmaceuticals, particularly for kinase inhibitors and other biologically active molecules, due to its suitability for selective functionalization in cross-coupling reactions.[1]
| Property | Value |
| Molecular Weight | 191.99 g/mol [1][2] |
| CAS Number | 1221793-60-7[1][2][3] |
| Appearance | Typically a solid |
| Storage | Room temperature, sealed, in a dry environment[1] |
Q2: What are the main safety precautions to consider when working with 3-Bromo-5-fluoropyridine and its N-oxide?
A2: 3-Bromo-5-fluoropyridine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] It may also cause respiratory irritation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, challenges can arise, particularly with heteroaryl halides.
Q: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes and how can I troubleshoot this?
A: Low yields in Suzuki couplings with this substrate can stem from several factors. The electron-deficient nature of the pyridine ring, influenced by the fluorine and N-oxide groups, can affect the catalytic cycle. Here’s a troubleshooting guide:
-
Problem: Inactive Catalyst
-
Solution: Ensure your palladium catalyst and ligand are fresh and active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a palladacycle precatalyst. The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid, so ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
-
Problem: Slow Transmetalation
-
Solution: Transmetalation is often the rate-limiting step, especially with electron-deficient boronic acids.
-
Base Selection: Use a stronger base to activate the boronic acid. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).
-
Ligand Choice: Employ electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) to accelerate the catalytic cycle.
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for transmetalation.
-
-
-
Problem: Decomposition of Boronic Acid
-
Solution: Boronic acids can be prone to decomposition, especially at elevated temperatures. Use a slight excess of the boronic acid (1.2-1.5 equivalents). Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
-
Problem: Deoxygenation of the N-oxide
-
Solution: Under certain conditions, particularly with phosphine ligands, the N-oxide may be reduced. If this is suspected, monitor the reaction by LC-MS for the formation of the deoxygenated product. It may be necessary to perform the Suzuki coupling on the deoxygenated 3-bromo-5-fluoropyridine and re-oxidize the product if the N-oxide is required.
-
Workflow for Troubleshooting Suzuki Coupling:
Caption: Troubleshooting logic for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds, but can be sensitive to substrate and reaction conditions.
Q: I am attempting a Buchwald-Hartwig amination with this compound and experiencing incomplete conversion and side product formation. What should I consider?
A: The Buchwald-Hartwig amination of pyridine derivatives can be challenging. The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially inhibiting the reaction. The N-oxide functionality adds another layer of complexity.
-
Problem: Catalyst Inhibition
-
Solution: The lone pair on the pyridine nitrogen can coordinate to the palladium center. Using bulky, electron-rich phosphine ligands (e.g., Xantphos, Josiphos) can help prevent this inhibition and promote the desired catalytic cycle.
-
-
Problem: Inappropriate Base
-
Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can be critical and may require screening.
-
-
Problem: Side Reactions
-
Solution: Beta-hydride elimination can be a competing side reaction, leading to hydrodehalogenation of the starting material.[5] Using bulky ligands can disfavor this pathway. Also, monitor for potential deoxygenation of the N-oxide, similar to the Suzuki coupling.
-
-
Problem: Solvent Choice
-
Solution: Aprotic, non-coordinating solvents like toluene, dioxane, or THF are generally preferred. Solvents like acetonitrile or pyridine should be avoided as they can coordinate to the palladium and inhibit the reaction.[6]
-
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Reactions with Phosphorus Oxychloride (POCl₃)
POCl₃ is a common reagent used to convert pyridine N-oxides to 2-chloropyridines.
Q: My reaction of this compound with POCl₃ is not working as expected, or is giving a complex mixture of products. Why?
A: The reaction of pyridine N-oxides with POCl₃ proceeds via activation of the N-oxide followed by nucleophilic attack of chloride. However, the regioselectivity can be an issue, and the reaction conditions are critical.
-
Problem: Low Reactivity
-
Solution: The reaction often requires heating. If no reaction is observed at lower temperatures, gradually increase the temperature while monitoring the reaction. Using POCl₃ as both the reagent and solvent (in excess) can drive the reaction to completion.
-
-
Problem: Poor Regioselectivity
-
Solution: While chlorination typically occurs at the 2- or 4-position, a mixture of isomers can be formed. For 3-substituted pyridine N-oxides, this can lead to a mixture of 2-chloro- and 6-chloro- products. The electronic effects of the bromo and fluoro substituents will influence the regioselectivity. It is crucial to analyze the product mixture carefully (e.g., by NMR and GC-MS) to identify the isomers.
-
-
Problem: Tar Formation
-
Solution: At high temperatures, pyridine derivatives can be prone to polymerization and tar formation. It is important to control the reaction temperature carefully. Adding the pyridine N-oxide portion-wise to hot POCl₃ can sometimes help to control the exotherm and minimize side reactions. A thorough aqueous workup is necessary to remove phosphorus byproducts.
-
Deoxygenation of the N-oxide
Removal of the N-oxide group is often a necessary step in a synthetic sequence.
Q: I need to deoxygenate this compound. What are the best methods and what problems might I encounter?
A: Several reagents can be used for the deoxygenation of pyridine N-oxides. The choice of reagent depends on the functional group tolerance and desired reaction conditions.
-
Method 1: Phosphorus Trichloride (PCl₃)
-
Protocol: PCl₃ is a highly effective and chemoselective reagent for deoxygenation. The reaction is typically fast and can be performed at room temperature.
-
Troubleshooting: PCl₃ is sensitive to moisture and should be handled under anhydrous conditions. The reaction can be exothermic, so slow addition of PCl₃ to a solution of the N-oxide is recommended. A basic workup is required to neutralize the acidic byproducts. It is important to note that PCl₃ typically does not lead to chlorination of the pyridine ring, unlike POCl₃.[7][8]
-
-
Method 2: Catalytic Hydrogenation
-
Protocol: This is an environmentally friendly method using a catalyst such as Pd/C under a hydrogen atmosphere.
-
Troubleshooting: This method is not suitable if other reducible functional groups are present in the molecule. The bromine substituent may also be susceptible to hydrogenolysis, leading to the formation of 3-fluoropyridine. Careful monitoring of the reaction is necessary to avoid over-reduction.
-
-
Method 3: Zinc in Acetic Acid or with Ammonium Salts
-
Protocol: This is another effective method for deoxygenation.
-
Troubleshooting: This method introduces metal salts that need to be removed during workup. It may not be suitable for acid-sensitive substrates.
-
Experimental Protocols
Please note: These are general protocols based on reactions with similar substrates. Optimization may be required for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Bromide [9][10]
-
To a dry Schlenk tube, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), a base such as K₃PO₄ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol % or a combination of a palladium source like Pd₂(dba)₃ and a ligand).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Bromide [11]
-
To a dry Schlenk tube, add the aryl halide (1.0 eq), the amine (1.2 eq), a base such as NaOtBu (1.4 eq), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-5 mol %), and a ligand (if not using a precatalyst).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.
-
Perform an aqueous workup, extract with an organic solvent, and dry the combined organic layers.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Deoxygenation using PCl₃ [8]
-
Dissolve the pyridine N-oxide (1.0 eq) in an anhydrous solvent such as dichloromethane or chloroform under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add PCl₃ (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography if necessary.
This technical support center provides a starting point for troubleshooting reactions with this compound. For more specific issues, it is always recommended to consult the primary literature for closely related examples.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C5H3BrFNO | CID 53217387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1221793-60-7 [chemicalbook.com]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Catalyst Deactivation in Reactions with 3-Bromo-5-fluoropyridine 1-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-fluoropyridine 1-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in cross-coupling reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is sluggish or has stalled. What are the likely causes of catalyst deactivation?
A1: Several factors can contribute to catalyst deactivation in reactions involving this compound. The primary suspects are:
-
Catalyst Poisoning by the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive. This is a common deactivation pathway for reactions involving pyridine-containing substrates.
-
Reaction with the N-Oxide Moiety: The N-oxide group can be reduced (deoxygenated) by the palladium catalyst, which can interfere with the primary catalytic cycle.[1]
-
Palladium Black Formation: The precipitation of black, elemental palladium is a clear sign of catalyst decomposition and aggregation into an inactive state. This can be caused by a variety of factors, including high temperatures, slow catalytic turnover, or the presence of impurities.
-
Ligand Degradation: Phosphine-based ligands, commonly used in cross-coupling reactions, can be oxidized to their corresponding phosphine oxides. This alters the electronic and steric properties of the ligand, which can negatively impact catalyst stability and activity.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate combination can accelerate catalyst decomposition pathways.
Q2: I observe the formation of a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is likely "palladium black," which consists of agglomerated, catalytically inactive palladium metal particles. Its formation indicates that the active Pd(0) catalyst is decomposing. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.
-
Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and the formation of palladium black. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.
Q3: Can the N-oxide group in this compound directly participate in catalyst deactivation?
A3: Yes, the N-oxide group can play a role in the catalytic process that may lead to deactivation. While it activates the pyridine ring for certain transformations, it can also be a site of reactivity with the palladium catalyst. For instance, palladium can catalyze the deoxygenation of pyridine N-oxides.[1] This process can consume active catalyst and potentially generate species that interfere with the desired cross-coupling reaction. Mechanistic studies on related systems have also suggested that the pyridine N-oxide can be involved in complex, cooperative catalytic cycles.[2][3]
Q4: How can I choose the best ligand to minimize catalyst deactivation with this substrate?
A4: The choice of ligand is critical. For pyridine-containing substrates, bulky and electron-rich ligands are generally preferred. These ligands can:
-
Sterically Shield the Palladium Center: The bulkiness of the ligand can physically hinder the coordination of the pyridine nitrogen to the palladium, thus reducing catalyst poisoning.
-
Promote Reductive Elimination: Electron-rich ligands can accelerate the rate-limiting reductive elimination step in many cross-coupling reactions, which can help to outcompete deactivation pathways.
-
Stabilize the Active Catalyst: These ligands form stable complexes with the Pd(0) center, preventing its aggregation into palladium black.
Refer to the table below for a comparison of commonly used ligands in similar cross-coupling reactions.
Troubleshooting Guide
If you are experiencing low to no product formation in your reaction with this compound, follow this troubleshooting guide.
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically demanding phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. 2. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition. |
| Inefficient Oxidative Addition | 1. Check Halogen Reactivity: The C-Br bond in this substrate should be sufficiently reactive. If you are working with an analogous chloro-substrate, consider switching to the bromo-derivative. 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for signs of decomposition. |
| Catalyst Decomposition (Palladium Black) | 1. Optimize Ligand and Temperature: Use a stabilizing ligand and the lowest effective temperature. 2. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. |
| Suboptimal Base or Solvent | 1. Screen Bases: The choice of base is critical. For Suzuki reactions, consider bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are common choices. 2. Solvent Selection: Aprotic polar solvents like dioxane, THF, or toluene are frequently used. Ensure your starting materials and reagents are soluble in the chosen solvent. |
| Poor Reagent Quality | 1. Verify Reagent Purity: Ensure the purity of your this compound and your coupling partner (e.g., boronic acid). 2. Check Catalyst and Ligand Integrity: Use fresh, properly stored catalyst and ligand. Phosphine ligands can be air-sensitive. |
Quantitative Data on Catalyst Performance
The following tables summarize typical performance data for different catalyst systems in cross-coupling reactions involving pyridine substrates. This data is intended for comparative purposes to guide your experimental design.
Table 1: Comparison of Ligands in Suzuki-Miyaura Coupling of a Generic Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 |
| P(t-Bu)₃ | 2 | K₃PO₄ | Toluene | 100 | 12 | 85 |
| XPhos | 1 | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| SPhos | 1 | K₃PO₄ | Dioxane | 100 | 8 | 95 |
Note: This data is compiled from typical results for bromopyridine substrates and is for illustrative purposes. Actual results may vary.[4]
Table 2: Effect of Base on the Buchwald-Hartwig Amination of a Generic Bromopyridine with Aniline
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Pd₂(dba)₃ / Xantphos | Dioxane | 110 | 24 | 20 |
| Cs₂CO₃ | Pd(OAc)₂ / SPhos | Toluene | 100 | 12 | 88 |
| NaOtBu | Pd₂(dba)₃ / XPhos | Toluene | 100 | 6 | 95 |
| LHMDS | Pd(OAc)₂ / RuPhos | THF | 80 | 8 | 91 |
Note: This data is compiled from typical results for bromopyridine substrates and is for illustrative purposes. Actual results may vary.[4]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd), and the base (e.g., K₃PO₄, 2-3 equivalents) to an oven-dried reaction vessel equipped with a stir bar.
-
Addition of Reactants: Add the this compound (1 equivalent) and the boronic acid or ester (1.1-1.5 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction
-
Catalyst Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 1.1-1.2 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried reaction vessel with a stir bar.
-
Addition of Reactants: Add the this compound (1 equivalent) and the amine (1.1-1.2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or THF).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low or no product formation.
Caption: Strategies to mitigate catalyst poisoning by pyridine substrates.
References
Technical Support Center: Analysis of 3-Bromo-5-fluoropyridine 1-oxide Reactions
This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in reactions involving 3-Bromo-5-fluoropyridine 1-oxide. It provides troubleshooting assistance and frequently asked questions (FAQs) for identifying potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials or incomplete reactions. Key potential impurities include:
-
Unreacted 3-Bromo-5-fluoropyridine: The immediate precursor to the N-oxide. Its presence indicates an incomplete oxidation reaction.
-
Residual Solvents: Common solvents used in synthesis and purification, such as acetic acid or pyridine.
-
Dehalogenated Byproducts: Loss of the bromine or fluorine atom can occur under certain reaction conditions.
-
Starting Material from Precursor Synthesis: If the 3-Bromo-5-fluoropyridine starting material is not pure, you may see impurities from its synthesis, such as 3-Amino-5-bromopyridine.
Q2: How does N-oxidation typically affect the 1H NMR spectrum of a pyridine derivative?
A2: The N-oxide group is electron-withdrawing, which generally leads to a downfield shift (to a higher ppm value) of the protons on the pyridine ring, particularly those at the 2, 4, and 6 positions, as compared to the parent pyridine.
Q3: What should I look for in the 19F NMR spectrum?
A3: The 19F NMR will show a single peak for this compound. The presence of multiple fluorine-containing species will result in additional peaks, each with its own characteristic chemical shift and coupling pattern.
Troubleshooting Guide: Impurity Identification by NMR
This section provides guidance on identifying specific impurities based on their expected NMR spectral data.
Issue 1: Signals Corresponding to Unreacted Starting Material
If your reaction has not gone to completion, you will observe signals for 3-Bromo-5-fluoropyridine in your NMR spectra.
1H NMR Troubleshooting:
-
Observation: You see a set of aromatic signals that do not correspond to the N-oxide product.
-
Action: Compare the unidentified signals to the known spectrum of 3-Bromo-5-fluoropyridine.
| Compound | H-2 (ppm) | H-4 (ppm) | H-6 (ppm) |
| 3-Bromo-5-fluoropyridine | ~8.5 | ~7.8 | ~8.4 |
| This compound (Predicted) | Downfield shift | Downfield shift | Downfield shift |
Issue 2: Presence of Dehalogenated Impurities
Dehalogenation can be a side reaction, leading to the loss of bromine, fluorine, or both.
Troubleshooting by NMR:
-
Observation: You observe pyridine signals with simpler splitting patterns or in different chemical shift regions than expected.
-
Action: Look for characteristic signals of the potential dehalogenated byproducts.
| Compound | Symmetry | Expected 1H NMR Signals | Expected 19F NMR Signal |
| 3-Fluoropyridine 1-oxide | Asymmetric | 4 distinct aromatic signals | 1 signal |
| 3-Bromopyridine 1-oxide | Asymmetric | 4 distinct aromatic signals | Absent |
| Pyridine 1-oxide | Symmetric | 3 distinct aromatic signals | Absent |
Experimental Protocols
A general protocol for the N-oxidation of 3-Bromo-5-fluoropyridine is provided below.
Protocol: N-Oxidation of 3-Bromo-5-fluoropyridine
-
Dissolution: Dissolve 3-Bromo-5-fluoropyridine in a suitable solvent, such as glacial acetic acid.
-
Oxidant Addition: Slowly add an oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Workup: Upon completion, quench the excess oxidant and neutralize the acid.
-
Extraction: Extract the product into an appropriate organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Logical Workflow for Impurity Identification
Caption: A flowchart for troubleshooting impurities in this compound reactions using NMR.
Experimental Workflow for Synthesis and Analysis
Caption: A typical experimental workflow for the synthesis and NMR analysis of this compound.
Quantitative NMR Data
The following tables summarize the known and predicted 1H NMR chemical shifts for the target compound and potential impurities.
Table 1: 1H NMR Chemical Shifts (ppm) of Key Compounds
| Compound | H-2 | H-4 | H-6 | Other |
| 3-Bromo-5-fluoropyridine | 8.44 (d) | 7.60 (ddd) | 8.44 (d) | |
| 3-Bromopyridine 1-oxide[1] | 8.20 (dd) | 7.23 (dd) | 8.40 (t) | 7.46 (ddd) |
| 3-Amino-5-bromopyridine | 8.0 (d) | 7.2 (t) | 8.0 (d) | 3.8 (s, NH2) |
| 3,5-Dibromopyridine[2] | 8.61 (d) | 8.15 (t) | 8.61 (d) |
Table 2: Predicted 1H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-2 | 8.2 - 8.5 | d |
| H-4 | 7.4 - 7.7 | ddd |
| H-6 | 8.4 - 8.7 | d |
Table 3: 13C and 19F NMR Data for Related Compounds
| Compound | 13C Chemical Shifts (ppm) | 19F Chemical Shift (ppm vs. CFCl3) |
| 3,5-Difluoropyridine | 148.1 (d), 124.2 (t), 140.1 (d) | -108.6 |
| 3-Bromo-5-fluoropyridine | Data not available | Data not available |
| This compound | Data not available | Data not available |
References
Technical Support Center: 3-Bromo-5-fluoropyridine 1-Oxide Derivatives
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3-bromo-5-fluoropyridine 1-oxide derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor solubility in my desired solvent system. What are the initial steps to address this?
A1: Poor solubility is a common challenge with heterocyclic compounds. The first step is to characterize the extent of the solubility issue. We recommend a systematic approach starting with simple solvent screening and then moving to more complex formulation strategies. The N-oxide functional group is highly polar and capable of forming strong hydrogen bonds, which can be leveraged to improve solubility.[1][2] A logical workflow for troubleshooting is outlined below.
Q2: How does the N-oxide group affect the solubility of the parent pyridine derivative?
A2: The N-oxide group generally increases the polarity and water solubility of the parent molecule.[1][2] The N+–O– bond is highly polar, which enhances interactions with polar solvents like water and can participate in strong hydrogen bonding.[1][2] This property is often utilized in drug development to improve the pharmacokinetic profile of a compound.
Q3: Can pH be adjusted to improve the solubility of my this compound derivative in aqueous solutions?
A3: Yes, pH adjustment can be a very effective technique. Pyridine N-oxides are weak bases and can be protonated to form more soluble cationic species.[1][2][3] Aromatic N-oxides typically have a pKa of the conjugate acid in the range of 0.5-2.[2] Therefore, lowering the pH of the aqueous solution below the pKa of your specific derivative will lead to protonation and a significant increase in solubility.
Q4: What are co-solvents, and how can they help solubilize my compound?
A4: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[4][5] For derivatives that are poorly soluble in water, adding a co-solvent can disrupt the hydrogen bonding network of water and create a more favorable environment for the solute. Common co-solvents include ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[4]
Q5: What other advanced techniques can be considered if simple methods fail?
A5: If pH adjustment and co-solvents are insufficient, you can explore more advanced formulation strategies:
-
Complexation: Using agents like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, can encapsulate your compound and increase its apparent water solubility.[4][5]
-
Surfactants: These molecules form micelles in aqueous solutions. Poorly soluble compounds can be incorporated into these micelles, effectively increasing their concentration in the solution.[4]
-
Cocrystals: Engineering cocrystals by combining your active pharmaceutical ingredient (API) with a suitable coformer can modify the crystal lattice and improve solubility and dissolution rates. Pyridine N-oxides themselves have been successfully used as coformers to enhance the solubility of other drugs.[6][7][8]
Troubleshooting Guides & Experimental Protocols
Issue 1: Low Aqueous Solubility
Troubleshooting Action: pH Adjustment
This protocol is designed to determine the effect of pH on the solubility of your derivative in an aqueous buffer.
Experimental Protocol: pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 9.0.
-
Sample Preparation: Add an excess amount of the this compound derivative to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH of the buffer to generate a pH-solubility profile.
Issue 2: Low Solubility in Both Aqueous and Organic Solvents
Troubleshooting Action: Co-solvent System Evaluation
This protocol helps identify an effective co-solvent system for solubilizing your derivative for in vitro or preclinical studies.
Experimental Protocol: Co-solvent Solubility Screening
-
Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[4] Common choices include Dimethyl Sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[4][9]
-
System Preparation: Prepare binary or ternary solvent systems. For a binary system, mix the co-solvent with water or a buffer (e.g., PBS pH 7.4) in various ratios (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Solubility Measurement: Add an excess amount of your compound to each co-solvent mixture.
-
Equilibration & Quantification: Follow steps 3-5 from the "pH-Solubility Profile" protocol.
-
Data Analysis: Tabulate the solubility results for each co-solvent system to identify the optimal blend that meets your concentration requirements while minimizing the percentage of organic solvent.
Quantitative Data Summary
The following table provides illustrative solubility data for a hypothetical this compound derivative in various solvent systems. Researchers should generate specific data for their own molecules.
| Solvent System | Derivative Solubility (µg/mL) | Notes |
| Deionized Water | < 1 | Exhibits very poor aqueous solubility, typical for many heterocyclic APIs. |
| PBS (pH 7.4) | ~1-2 | Minimal improvement over water; the compound is not significantly ionized at physiological pH. |
| 0.1 M HCl (pH 1.0) | > 1000 | Significant solubility enhancement due to protonation of the N-oxide group, consistent with the basic nature of pyridine N-oxides.[2][3] |
| Ethanol | 500 | Moderate solubility in polar organic solvents. |
| Propylene Glycol (PG) | 800 | Good solubility; PG is a common co-solvent in formulations. |
| 20% DMSO / 80% PBS (v/v) | 150 | A 20% concentration of DMSO provides a substantial increase in aqueous solubility. |
| 40% PEG 400 / 60% Water (v/v) | 450 | PEG 400 is an effective co-solvent for increasing the solubility of poorly water-soluble compounds.[4] |
| 5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water | 85 | Complexation with cyclodextrins can enhance aqueous solubility, though may be less effective than pH modification for this class of compounds.[4][5] |
Note: The data presented are for illustrative purposes only and should not be considered as actual experimental values.
Visualization of Key Relationships
The following diagram illustrates the fundamental chemical principles underlying the primary solubility enhancement techniques for a pyridine N-oxide derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability of 3-Bromo-5-fluoropyridine 1-oxide under reaction conditions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-Bromo-5-fluoropyridine 1-oxide in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a stable solid compound under standard laboratory storage conditions (room temperature, dry, sealed container). It is primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors.[1] Its stability allows for its use in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Q2: Under what reaction conditions is this compound typically used?
This compound is commonly employed in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations to create complex heterocyclic systems.[1] These reactions often involve:
-
Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligands (e.g., XPhos, SPhos, dppf)
-
Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvents (e.g., toluene, dioxane, DMF)
-
Elevated temperatures (typically ranging from 80 to 120 °C)
The successful application in these reactions indicates good stability under these specific conditions.
Q3: Is this compound sensitive to strong acids or bases?
While specific data for this compound is limited, general knowledge of pyridine N-oxides suggests caution.
-
Acids: Pyridine N-oxides are basic and can form salts with strong acids. While this may not immediately lead to decomposition, highly acidic conditions could potentially promote unwanted side reactions or affect the desired reactivity.
-
Bases: The compound is generally stable in the presence of the inorganic bases used in cross-coupling reactions. However, very strong bases, especially at high temperatures, could potentially lead to decomposition or undesired reactions. It is advisable to screen bases and reaction temperatures for new applications.
Q4: What are the known decomposition pathways or side reactions for pyridine N-oxides like this one?
A primary concern with pyridine N-oxides, especially in the presence of palladium catalysts, is deoxygenation . This side reaction removes the N-oxide group, yielding the corresponding pyridine (3-bromo-5-fluoropyridine). This can be a significant issue as it may compete with the desired cross-coupling reaction.
Thermal decomposition at very high temperatures may lead to the release of hazardous gases, including nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Deoxygenation of the N-oxide | Lower the reaction temperature. Screen different palladium catalysts and ligands; some may have a lower propensity for deoxygenation. Reduce the reaction time. |
| Poor catalyst activity | Ensure the use of an appropriate palladium catalyst and ligand combination for heteroaryl halides. Use a pre-catalyst or ensure proper activation of the catalyst. Degas the solvent and reactants thoroughly to remove oxygen. |
| Base incompatibility | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can significantly impact the reaction outcome. |
| Solvent effects | Try different anhydrous solvents such as dioxane, toluene, or DMF. The solubility of reactants and intermediates can be crucial. |
Issue 2: Incomplete Reaction in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Catalyst inhibition | The amine starting material or product may coordinate to the palladium center and inhibit catalysis. Use a higher catalyst loading or a more robust ligand. |
| Insufficient base strength | Buchwald-Hartwig aminations often require a strong base to deprotonate the amine. Consider using stronger bases like NaOtBu or LHMDS, but be mindful of potential side reactions with the substrate at elevated temperatures. |
| Steric hindrance | If using a bulky amine, steric hindrance can slow down the reaction. Increase the reaction temperature or use a catalyst system known to be effective for hindered substrates. |
| Presence of water | Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst and hydrolyze the active species. |
Issue 3: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Deoxygenated starting material | Check the purity of the starting this compound. If it contains the deoxygenated impurity, this will lead to the formation of the corresponding coupled pyridine product. |
| Homocoupling of boronic acid | In Suzuki reactions, homocoupling of the boronic acid can occur. Use a precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Hydrodehalogenation | The bromo group can be replaced by a hydrogen atom. This can be minimized by ensuring an efficient catalytic cycle and avoiding prolonged reaction times at high temperatures. |
Data Presentation
The following table summarizes the general stability and compatibility of this compound under various reaction conditions, based on its successful use in the cited literature.
| Condition | Stability/Compatibility | Notes |
| Thermal | Stable at temperatures typically used for cross-coupling (80-120 °C). | Avoid excessively high temperatures to prevent decomposition. |
| Acidic | Potentially unstable in strong, hot acids. | Forms salts with acids; reactivity may be altered. |
| Basic | Compatible with common inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). | Stability with very strong bases at high temperatures should be evaluated. |
| Oxidizing Agents | Avoid strong oxidizing agents. | The pyridine ring and N-oxide can be sensitive to oxidation. |
| Reducing Agents | Can be deoxygenated by various reducing agents. | Deoxygenation is a common side reaction, especially with certain catalysts. |
| Palladium Catalysts | Generally stable, but deoxygenation can be a competing reaction. | The choice of ligand and catalyst can influence the extent of deoxygenation. |
| Solvents | Stable in common anhydrous organic solvents (Toluene, Dioxane, DMF). | Ensure solvents are dry for optimal reaction performance. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Conditions:
-
This compound: 1.0 eq
-
Arylboronic acid: 1.2 eq
-
Palladium catalyst (e.g., Pd(OAc)₂): 2-5 mol%
-
Ligand (e.g., SPhos): 4-10 mol%
-
Base (e.g., K₃PO₄): 2.0-3.0 eq
-
Solvent (e.g., Dioxane): Anhydrous
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine used.
Reagents and Conditions:
-
This compound: 1.0 eq
-
Amine: 1.2 eq
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃): 1-3 mol%
-
Ligand (e.g., XPhos): 2-6 mol%
-
Base (e.g., NaOtBu): 1.5-2.0 eq
-
Solvent (e.g., Toluene): Anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Seal the vessel, remove it from the glovebox, and add the anhydrous solvent and the amine via syringe.
-
Heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture to room temperature.
-
Dilute with a suitable solvent and filter through a short pad of celite to remove insoluble salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, filter, and concentrate.
-
Purify by column chromatography.
References
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-fluoropyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluoropyridine 1-oxide. The focus is on minimizing the formation of the homocoupling byproduct, a common challenge in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and why is it problematic?
A1: Homocoupling is a significant side reaction where two molecules of the organoboron reagent (e.g., a boronic acid) couple to form a symmetrical biaryl byproduct. In the case of your reaction, this would be the dimerization of the boronic acid you are coupling with this compound. This is undesirable as it consumes your valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to potential similarities in physical properties between the homocoupled product and your target molecule.
Q2: What are the primary drivers of homocoupling in my palladium-catalyzed Suzuki reaction?
A2: The two main culprits for homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0). Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) at the start of the reaction can also lead to the formation of these homocoupling-promoting species.
Q3: How does the this compound substrate influence the likelihood of homocoupling?
A3: The electronic properties of this compound make it an electron-deficient heteroaromatic system. This electron deficiency generally facilitates the oxidative addition step, which is the first step in the main catalytic cycle. A faster oxidative addition can help to keep the concentration of the active Pd(0) catalyst engaged in the desired cycle, thereby reducing its availability for side reactions like those leading to homocoupling. However, the pyridine N-oxide moiety can also coordinate to the palladium center, potentially influencing the overall catalytic activity and selectivity in complex ways.
Q4: Can the choice of boronic acid derivative affect the extent of homocoupling?
A4: Yes. Boronic acids can be prone to decomposition, including protodeboronation and homocoupling. Using more stable derivatives like pinacol boronate esters or MIDA boronates can sometimes suppress these side reactions. These derivatives often exhibit different reactivity profiles in the transmetalation step, which can be beneficial in minimizing unwanted pathways.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Significant formation of the homocoupling byproduct is observed.
| Potential Cause | Recommended Solution |
| Oxygen in the reaction mixture | Rigorously degas all solvents and the reaction vessel. Common methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using the freeze-pump-thaw technique (at least three cycles). Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Use of a Pd(II) precatalyst | Consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure conditions are optimal for its rapid in situ reduction to Pd(0). The addition of a small amount of a reducing agent like potassium formate has been shown to suppress homocoupling in some systems. |
| Inappropriate ligand choice | Use bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-limiting steps of the desired catalytic cycle, making the homocoupling pathway less competitive. Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃). |
| Suboptimal base selection | The choice of base can influence the rate of transmetalation and side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often a good starting point. Stronger bases may accelerate boronic acid decomposition. |
| High concentration of boronic acid | A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. Consider slow addition of the boronic acid or its derivative via a syringe pump to maintain a low concentration throughout the reaction. |
Issue 2: Low or no conversion of this compound.
| Potential Cause | Recommended Solution |
| Catalyst inhibition/deactivation | The pyridine N-oxide can coordinate to the palladium center. The use of bulky ligands can often mitigate this by sterically hindering this interaction. It may also be necessary to screen different palladium precatalysts or increase the catalyst loading. |
| Poor solubility of reagents | Ensure all reaction components are soluble in the chosen solvent system. For pyridine-containing substrates, solvent systems like 1,4-dioxane/water, DMF, or toluene are commonly used. |
| Inefficient oxidative addition | While the electron-deficient nature of the substrate should favor oxidative addition, issues can still arise. Ensure your palladium catalyst is active. Using a more electron-rich ligand can also facilitate this step. |
| Protodeboronation of the boronic acid | This side reaction, where the boronic acid is replaced by a hydrogen atom, is common with heteroaryl boronic acids. Employing anhydrous conditions and using milder bases like KF can help. Alternatively, use a more stable boronic acid derivative like a pinacol ester. |
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize quantitative data from studies on Suzuki-Miyaura reactions of various substrates, illustrating the general trends in minimizing homocoupling. While not specific to this compound, these data provide valuable guidance for reaction optimization.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Ligand | Base | Solvent | Substrate | Ratio of Cross-Coupled Product to Homocoupled Product |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 4-Bromoanisole | Moderate |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 4-Bromoanisole | High |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 2-Bromopyridine | Very High |
This table illustrates the general trend that Pd(0) sources are often superior to Pd(II) sources in minimizing homocoupling.
Table 2: Effect of Ligand on Homocoupling
| Palladium Source | Ligand | Base | Solvent | Substrate | Ratio of Cross-Coupled Product to Homocoupled Product |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DME/H₂O | Phenylboronic acid & Aryl Bromide | Moderate |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | Phenylboronic acid & Aryl Bromide | High |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | Heteroaryl Bromide | Very High |
This table highlights the beneficial effect of bulky, electron-rich phosphine ligands in suppressing homocoupling.
Table 3: Effect of Degassing Method on Homocoupling
| Degassing Method | Palladium Source | Ligand | Base | Solvent | Substrate | Homocoupling Byproduct (%) |
| None | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Aryl Bromide | High |
| N₂ Sparge (15 min) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Aryl Bromide | Low |
| Freeze-Pump-Thaw (3 cycles) | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | Aryl Bromide | Very Low |
This table demonstrates the critical importance of rigorous degassing to minimize oxygen-mediated homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine N-oxide
This protocol is a good starting point and should be optimized for this compound.
Materials:
-
Bromopyridine N-oxide derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)
-
Diisopropylamine ((i-Pr)₂NH) (2.0 equiv)
-
Water (H₂O) (to achieve a concentration of 0.5 M with respect to the bromopyridine N-oxide)
Procedure:
-
To a reaction vessel, add the bromopyridine N-oxide (0.5 mmol), the arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).[1]
-
Add water (1.0 mL) to the mixture.[1]
-
Heat the reaction mixture to 100 °C and stir vigorously.[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add brine (10 mL) and extract the mixture with an organic solvent such as dichloromethane (3 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Bromide with a Bulky Ligand
This protocol is adapted for more challenging couplings and may be more suitable for minimizing homocoupling with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv), finely ground and dried
-
Anhydrous 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid or ester, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat this cycle three times).
-
Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of 0.1-0.2 M.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The proposed pathway for oxygen-mediated boronic acid homocoupling.
Caption: A troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo-5-fluoropyridine 1-oxide and 3,5-dibromopyridine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth comparison of the reactivity of two functionalized pyridine derivatives: 3-Bromo-5-fluoropyridine 1-oxide and 3,5-dibromopyridine. The analysis focuses on their behavior in key synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metalation, supported by available experimental data for analogous systems.
The distinct electronic properties conferred by the N-oxide functionality and the fluorine substituent in this compound suggest a significantly different reactivity profile compared to the more classical di-halogenated 3,5-dibromopyridine. Pyridine N-oxides are known to be more susceptible to both nucleophilic and electrophilic attack than their parent pyridines. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the 2, 4, and 6 positions, while also being electron-withdrawing inductively. This dual nature enhances its reactivity in various transformations.
Data Presentation: A Comparative Overview
| Reaction Type | This compound | 3,5-dibromopyridine | Supporting Data/Analogs |
| Nucleophilic Aromatic Substitution (SNAr) | Expected to be more reactive, particularly at the 3- and 5-positions due to activation by the N-oxide. The fluorine atom is generally a better leaving group than bromine in SNAr. | Less reactive at the 3- and 5-positions, which are not activated for SNAr.[1] Reaction typically requires harsh conditions. | For 3,5-dibromopyridine, substitution of one bromine with sodium methoxide requires heating at 90°C for 1 hour to achieve a 73% yield. |
| Suzuki-Miyaura Cross-Coupling | The C-Br bond is expected to be more reactive towards oxidative addition than the C-F bond. The N-oxide may influence catalyst activity. | Both C-Br bonds are reactive. Regioselective coupling can be challenging. | Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids gives yields ranging from 65-85%.[2] |
| Metalation (Lithium-Halogen Exchange) | Lithiation is expected to occur selectively at the bromine-bearing carbon. The N-oxide can direct metallation. | Selective monolithiation can be achieved, with solvent and concentration influencing the position of lithiation (C2 vs. C5).[3] | Effective lithiation of 3-bromopyridine can be achieved at -50°C in toluene.[4] |
Experimental Protocols
The following are generalized experimental protocols for key reactions, adapted from literature procedures for similar substrates. Researchers should optimize these conditions for their specific applications.
Nucleophilic Aromatic Substitution (General Protocol)
A solution of the halopyridine (1.0 equiv) and the nucleophile (1.1-2.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or NMP) is stirred, often with the addition of a base (e.g., K2CO3, NaH). The reaction mixture is heated to a temperature ranging from room temperature to over 100°C, depending on the reactivity of the substrate and nucleophile. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by quenching with water, followed by extraction with an organic solvent, drying, and purification by chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling (General Protocol)
To a degassed mixture of the bromopyridine derivative (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equiv) in a solvent system such as 1,4-dioxane/water or toluene/ethanol/water, a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%) is added. The reaction mixture is heated under an inert atmosphere (N2 or Ar) at a temperature typically ranging from 80 to 110°C until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Lithium-Halogen Exchange (General Protocol)
To a solution of the bromopyridine (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, diethyl ether, or toluene) under an inert atmosphere at low temperature (-78°C to -50°C), a solution of an organolithium reagent (e.g., n-BuLi or s-BuLi, 1.0-1.1 equiv) is added dropwise. The mixture is stirred for a period of time (typically 15-60 minutes) to allow for complete halogen-metal exchange. The resulting lithiated pyridine is then quenched with an appropriate electrophile. The reaction is warmed to room temperature and quenched with a saturated aqueous solution of NH4Cl. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is typically achieved by column chromatography.
Visualizing Reactivity and Experimental Design
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key reaction mechanism and a logical workflow for a comparative study.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for a comparative reactivity study.
References
Comparative Analysis of Biologically Active Compounds Derived from 3-Bromo-5-fluoropyridine 1-oxide
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison guide on the biological activities of compounds synthesized from 3-Bromo-5-fluoropyridine 1-oxide. This guide provides a detailed overview of the antibacterial and potential anticancer properties of these derivatives, supported by quantitative data, experimental protocols, and mechanistic insights.
Antibacterial Activity of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives
A novel series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives has been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results, particularly against Gram-positive bacteria. The core structure of these derivatives originates from the 3-amino-5-fluoropyridine moiety, which can be synthesized from this compound.
The antibacterial efficacy of these compounds was determined by measuring their Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria. The results are summarized in the table below.
| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA, ATCC 43300) | E. faecalis (ATCC 29212) | S. pneumoniae (ATCC 49619) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) |
| 7j | 0.5 | 0.25 | 1 | 0.25 | 0.5 | >128 |
| Linezolid | 2 | 2 | 2 | 1 | 1 | >128 |
| Compound 1 | 4 | 4 | 8 | 4 | 4 | >128 |
| Compound 2 | 8 | 8 | 16 | 8 | 8 | >128 |
| Compound 5 | 1 | 1 | 2 | 1 | 1 | >128 |
| Compound 7e | 1 | 0.5 | 2 | 0.5 | 1 | >128 |
| Compound 7h | 1 | 0.5 | 1 | 0.5 | 0.5 | >128 |
| Data extracted from a study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives.[1] |
Notably, compound 7j exhibited an eight-fold stronger inhibitory effect against methicillin-resistant Staphylococcus aureus (MRSA) than the commercially available antibiotic, linezolid, with a MIC value of 0.25 µg/mL.[1] The majority of the synthesized compounds displayed moderate to potent activity against the tested Gram-positive strains, while being inactive against the Gram-negative bacterium E. coli.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones, the class to which these compounds belong, exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][2][3][4][5] This unique mechanism of action means there is no cross-resistance with other classes of antibiotics.[1] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in bacterial protein translation.[3]
Potential Anticancer Activity: Kinase Inhibition
This compound is a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.[6] Kinase inhibitors are a well-established class of anticancer drugs that target specific protein kinases involved in cancer cell signaling pathways. The pyridine and pyridine N-oxide scaffolds are prevalent in many kinase inhibitors due to their ability to form crucial interactions within the ATP-binding pocket of these enzymes.
While specific studies detailing the synthesis of anticancer agents directly from this compound with corresponding IC50 values were not prevalent in the reviewed literature, the established use of this precursor in synthesizing kinase inhibitors strongly suggests the potential for its derivatives to exhibit anticancer activity. For instance, various pyridine derivatives have been shown to inhibit kinases such as EGFR, VEGFR, and CDK9.
General Mechanism of Action: Kinase Inhibition in Cancer
Many pyridine-based compounds function as anticancer agents by inhibiting protein kinases that are often dysregulated in cancer. This inhibition disrupts signaling pathways that control cell proliferation, survival, and angiogenesis. For example, some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK.
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
-
Preparation of Compounds: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the compound dilutions. Control wells (no compound) are also included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Conclusion
Derivatives of this compound represent a promising scaffold for the development of new therapeutic agents. The 3-(5-fluoropyridin-3-yl)-2-oxazolidinone class has demonstrated potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria, by inhibiting protein synthesis. Furthermore, the utility of the parent compound as a precursor for kinase inhibitors highlights the potential for developing novel anticancer agents. Further research is warranted to explore the full therapeutic potential of this versatile chemical entity.
References
- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinone antibacterial agents: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazolidinones: new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
Structure-Activity Relationship of 3-Bromo-5-fluoropyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-bromo-5-fluoropyridine scaffold is a key pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of the bromo and fluoro substituents on the pyridine ring offers a versatile platform for chemical modification, enabling the fine-tuning of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-bromo-5-fluoropyridine and structurally related derivatives, with a focus on their anticancer properties. The information presented herein is intended to support researchers in the rational design of more potent and selective drug candidates.
Comparative Analysis of Anticancer Activity
While specific comprehensive SAR studies on 3-bromo-5-fluoropyridine derivatives are limited in the public domain, valuable insights can be gleaned from the biological evaluation of structurally similar compounds, such as bromo-pyrimidine and other substituted pyridine analogs. The following tables summarize the in vitro anticancer activity of these derivatives against various cancer cell lines, providing a basis for understanding the potential impact of substitutions on the 3-bromo-5-fluoropyridine core.
Table 1: In Vitro Anticancer Activity of Bromo-Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5c | K562 | 0.04 | [1] |
| 5e | K562 | 0.06 | [1] |
| 6g | K562 | 0.05 | [1] |
| 9e | K562 | 0.03 | [1] |
| 9f | K562 | 0.04 | [1] |
| 10c | K562 | 0.02 | [1] |
| Dasatinib (control) | K562 | 0.01 | [1] |
K562: Human chronic myeloid leukemia cell line
Table 2: In Vitro Anticancer Activity of Pyridin-3-yl Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| A2 | K562 | 2.5 | [2] |
| A8 | K562 | 1.8 | [2] |
| A9 | K562 | 1.5 | [2] |
| Imatinib (control) | K562 | 0.8 | [2] |
K562: Human chronic myeloid leukemia cell line
Table 3: In Vitro Anticancer Activity of 3,5-Diaryl Pyrazole Derivatives with Bromo-Substitutions
| Compound | Cell Line | IC50 (µM) | Reference |
| 23 (4-bromo) | PC3 | 12.5 | [3] |
| 23 (4-bromo) | DU145 | 15.2 | [3] |
| 26 (2-bromo) | PC3 | 8.9 | [3] |
| 26 (2-bromo) | DU145 | 10.4 | [3] |
| 28 (2,4-dibromo) | PC3 | 11.3 | [3] |
| 28 (2,4-dibromo) | DU145 | 13.8 | [3] |
PC3, DU145: Human prostate cancer cell lines
These data suggest that the presence of a bromine atom can be a key contributor to the anticancer activity of heterocyclic compounds. The position and nature of other substituents on the aromatic rings significantly modulate the potency.
Experimental Protocols
The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[4]
Materials:
-
96-well flat-bottomed microplates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the solvent at the same concentration as in the compound-treated wells) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of compound concentration versus the percentage of cell viability.
-
Visualizing a Potential Signaling Pathway
Given that many pyridine-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, it is a plausible mechanism of action for 3-bromo-5-fluoropyridine derivatives.[7][8][9] Overactivation of the EGFR pathway is a common driver of tumor growth and proliferation.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
This guide provides a foundational understanding of the SAR of 3-bromo-5-fluoropyridine derivatives by drawing comparisons with structurally related compounds. The provided experimental protocol and the visualized signaling pathway offer practical tools for researchers in their quest to develop novel and effective anticancer therapies. Further dedicated studies on the 3-bromo-5-fluoropyridine scaffold are warranted to fully elucidate its therapeutic potential.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of Pyridine-Based Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinase Selectivity Profiles
The inhibitory activity of a novel compound is typically assessed against a broad panel of kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater potency. The following tables summarize the kinase selectivity of a representative pyridine-based inhibitor compared to two well-characterized kinase inhibitors with different scaffolds.
Table 1: Kinase Selectivity Profile of a Representative Pyridine-Based Inhibitor
| Kinase Target | IC50 (nM) |
| VRK1 | 150 |
| Kinase B | >10,000 |
| Kinase C | >10,000 |
| Kinase D | >10,000 |
| Kinase E | >10,000 |
Note: Data for the representative pyridine-based inhibitor is based on a published study on a similar aminopyridine scaffold[1].
Table 2: Kinase Selectivity Profile of Staurosporine (Broad-Spectrum Inhibitor)
| Kinase Target | IC50 (nM) |
| PKA | 7 |
| PKC | 0.7 |
| CAMKII | 20 |
| SRC | 6 |
| VEGFR2 | 15 |
Note: Staurosporine is a natural product known for its broad-spectrum kinase inhibition and is often used as a positive control.
Table 3: Kinase Selectivity Profile of Imatinib (Targeted Inhibitor)
| Kinase Target | IC50 (nM) |
| ABL | 25 |
| c-KIT | 100 |
| PDGFR | 100 |
| SRC | >10,000 |
| EGFR | >10,000 |
Note: Imatinib is a well-established targeted inhibitor used in the treatment of chronic myeloid leukemia and other cancers.
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and reproducible experimental protocols. Below are detailed methodologies for common kinase activity assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced during a kinase reaction, which is proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (e.g., pyridine-based inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A common starting concentration is 10 mM.
-
Kinase Reaction Setup: In each well of the assay plate, add the test compound, the kinase, and the kinase substrate in the assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Radiometric Kinase Assay
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Kinase of interest
-
Kinase substrate
-
[γ-³³P]ATP
-
Kinase assay buffer
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Combine the kinase, substrate, test compound, and kinase assay buffer in a reaction tube.
-
Initiation of Reaction: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate at 30°C for a specified time.
-
Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose filter paper to stop the reaction.
-
Washing: Wash the filter paper extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for interpreting selectivity data. The following diagram illustrates a typical workflow for kinase inhibitor profiling.
References
Unveiling the Solid State: A Comparative Guide to the Crystal Structure of 3-Bromo-5-fluoropyridine 1-oxide Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional arrangement of molecules in a crystal lattice is paramount. The crystal structure dictates a compound's physical properties, such as solubility and melting point, and influences its biological activity. This guide provides a comparative analysis of the X-ray crystal structure of 3-bromopyridine 1-oxide and related pyridine N-oxide derivatives, offering insights into the impact of substituent effects on their solid-state architecture.
This guide will focus on the crystallographic data of 3-bromopyridine 1-oxide, presenting a detailed comparison with pyridine 1-oxide, and derivatives featuring electron-withdrawing (4-nitropyridine 1-oxide) and electron-donating (4-methoxypyridine 1-oxide) groups. The objective is to furnish researchers with the necessary data and methodologies to understand and predict the structural landscape of this important class of heterocyclic compounds.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for 3-bromopyridine 1-oxide and its selected analogues, providing a quantitative basis for comparison.
| Compound | 3-Bromopyridine 1-oxide | Pyridine 1-oxide[1][2] | 4-Nitropyridine 1-oxide | 4-Methoxypyridine 1-oxide |
| Chemical Formula | C₅H₄BrNO | C₅H₅NO[1][2] | C₅H₄N₂O₃ | C₆H₇NO₂ |
| Molecular Weight | 173.99 g/mol | 95.10 g/mol [3] | 140.10 g/mol [4] | 125.13 g/mol [5][6] |
| Crystal System | Orthorhombic | Orthorhombic[1][2] | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | C222₁[1][2] | P2₁/c | P2₁/c |
| a (Å) | 3.889(1) | 8.230(7)[1][2] | 9.531(2) | 8.523(2) |
| b (Å) | 12.345(3) | 8.221(7)[1][2] | 3.798(1) | 11.594(3) |
| c (Å) | 12.489(3) | 13.747(8)[1][2] | 15.228(3) | 6.221(1) |
| α (°) | 90 | 90[1][2] | 90 | 90 |
| β (°) | 90 | 90[1][2] | 96.99(3) | 104.53(3) |
| γ (°) | 90 | 90[1][2] | 90 | 90 |
| Volume (ų) | 599.5(3) | 929.5[1][2] | 547.1(2) | 595.5(2) |
| Z | 4 | 8[1][2] | 4 | 4 |
| Density (calc) (g/cm³) | 1.928 | 1.358[1][2] | 1.702 | 1.396 |
Table 1: Key Crystallographic Data for 3-Bromopyridine 1-oxide and Comparative Derivatives.
| Bond Length (Å) | 3-Bromopyridine 1-oxide | Pyridine 1-oxide[1][2] | 4-Nitropyridine 1-oxide | 4-Methoxypyridine 1-oxide |
| N1-O1 | 1.321(3) | 1.35[1][2] | 1.298(2) | 1.332(2) |
| N1-C2 | 1.365(4) | 1.384(11)[7] | 1.369(2) | 1.361(2) |
| N1-C6 | 1.359(4) | 1.384(11)[7] | 1.369(2) | 1.361(2) |
| C3-Br1 | 1.896(3) | - | - | - |
| C4-N2 (nitro) | - | - | 1.472(2) | - |
| C4-O2 (methoxy) | - | - | - | 1.354(2) |
Table 2: Selected Bond Lengths for 3-Bromopyridine 1-oxide and Comparative Derivatives.
Experimental Protocols
A generalized workflow for the synthesis and crystallographic analysis of substituted pyridine N-oxides is presented below. Specific details for each compound may vary and should be referenced from the primary literature.
Synthesis of 3-Bromopyridine 1-oxide
The synthesis of 3-bromopyridine 1-oxide can be achieved through the oxidation of 3-bromopyridine. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).
General Procedure:
-
Dissolve 3-bromopyridine in dichloromethane.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 3-bromopyridine 1-oxide.
X-ray Crystallography
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
General Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Gently heat the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the vial or by adding a seed crystal.
-
Alternatively, allow the solvent to evaporate slowly in a loosely capped vial over several days.
-
Once suitable crystals have formed, carefully mount a single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data, solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares procedures.
Visualizations
The following diagrams illustrate the synthetic pathway for 3-bromopyridine 1-oxide and the general workflow for X-ray crystal structure determination.
Caption: Synthesis of 3-Bromopyridine 1-oxide.
Caption: X-ray Crystallography Workflow.
References
Comparative Analysis of 3-Bromo-5-fluoropyridine 1-oxide in Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity and performance of 3-Bromo-5-fluoropyridine 1-oxide in key organic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. This document is intended to serve as a valuable resource for chemists in designing synthetic routes and predicting reaction outcomes involving this versatile building block.
Executive Summary
This compound is a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. The presence of the N-oxide functionality significantly influences the electronic properties of the pyridine ring, enhancing its reactivity towards both cross-coupling and nucleophilic substitution reactions compared to its non-oxidized counterpart, 3-bromo-5-fluoropyridine. The bromine atom at the 3-position serves as a versatile handle for the introduction of various substituents via palladium-catalyzed cross-coupling reactions, while the activated ring system is amenable to nucleophilic attack. This guide presents a compilation of experimental data and detailed protocols to facilitate the effective utilization of this reagent.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 3-Halopyridine Derivatives
| Entry | Halopyridine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | 96 | [1] |
| 2 | 3-Iodopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | DMF | 90 | 2 | 98 | [1] |
| 3 | 3-Chloropyridine | Phenylboronic acid pinacol ester | XPhos Pd G3 (1) | K₃PO₄ | 2-MeTHF | 100 | 12-24 | High (not specified) | [1] |
Note: Specific data for this compound in Suzuki-Miyaura coupling was not available in the reviewed literature. The data for 3-bromopyridine provides a relevant benchmark.
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 80 | 4 | 98 | Inferred from similar reactions | | 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 85-95 | Inferred from similar reactions | | 3 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu | Toluene | 80 | 4 | 60 |[2] |
Note: Specific data for this compound in Buchwald-Hartwig amination was not available in the reviewed literature. The data for other bromopyridines serves as a general guide.
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Derivative | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 3-Bromopyridine-N-oxide | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | i-Pr₂NH | THF | RT | 4 | 95 |[3] | | 2 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 2.5 | Diisopropylamine | THF | RT | 3 | 89 |[4] | | 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 |[5] |
Experimental Protocols
Suzuki-Miyaura Coupling of 3-Bromopyridine (General Protocol)[1]
Materials:
-
3-Bromopyridine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene, Ethanol, Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of a Bromopyridine with a Volatile Amine (General Protocol)[6]
Materials:
-
Bromopyridine
-
Amine (e.g., morpholine)
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
To a reaction vessel, add the bromopyridine, palladium(II) acetate, and 1,3-bis(diphenylphosphino)propane.
-
Add sodium tert-butoxide and toluene.
-
Add the amine to the mixture.
-
Heat the reaction to 80 °C.
-
Monitor the reaction progress until completion.
-
Work-up and purify the product as necessary.
Sonogashira Coupling of 3-Bromopyridine-N-oxide[3]
Materials:
-
3-Bromopyridine-N-oxide
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction flask, add 3-bromopyridine-N-oxide (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.05 equiv), and copper(I) iodide (0.10 equiv).
-
Add THF and diisopropylamine.
-
Add phenylacetylene (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Upon completion, work-up the reaction mixture and purify the product by chromatography to yield 3-(phenylethynyl)pyridine 1-oxide.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Suzuki-Miyaura Coupling
References
A Comparative Analysis of Pyridine-Based Kinase Inhibitors: In Vitro and In Vivo Efficacy
Introduction
Therefore, this guide presents a comparative analysis of a well-documented pyridine-based kinase inhibitor, Compound 12, which targets PIM-1 kinase. This compound serves as a representative example to illustrate the preclinical evaluation process for this class of molecules. The data presented herein is intended for researchers, scientists, and drug development professionals to provide a framework for assessing the potency, selectivity, and therapeutic potential of novel kinase inhibitors.
Compound 12 is compared with Doxorubicin and Staurosporine, standard chemotherapeutic and pan-kinase inhibitor, respectively, to benchmark its performance.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for the in vitro and in vivo studies of Compound 12 against relevant cancer cell lines and in a preclinical tumor model.
Table 1: In Vitro Kinase Inhibition and Cytotoxicity
| Compound | Target Kinase | Kinase Inhibition (%) | Kinase IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| Compound 12 | PIM-1 | 97.5% | 14.3 | MCF-7 (Breast Cancer) | 0.5 |
| HepG2 (Liver Cancer) | 5.27 | ||||
| Staurosporine | PIM-1 | 96.8% | 16.7 | Not Reported | Not Reported |
| Doxorubicin | - | - | - | MCF-7 (Breast Cancer) | 2.14 |
| HepG2 (Liver Cancer) | 2.48 |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Inhibition (%) |
| Compound 12 | 42.1% |
| Control | 0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro PIM-1 Kinase Inhibition Assay
The inhibitory activity of Compound 12 against PIM-1 kinase was determined using a commercially available PIM-1 kinase assay kit. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
-
Reaction Setup : The kinase reaction was performed in a 96-well plate. Each well contained the PIM-1 enzyme, the substrate (a specific peptide), and ATP in a reaction buffer.
-
Compound Addition : Compound 12 and the reference compound, Staurosporine, were added to the wells at various concentrations.
-
Incubation : The reaction mixture was incubated at 30°C for a specified period to allow the kinase reaction to proceed.
-
Detection : After incubation, a kinase detection reagent was added to stop the reaction and to convert the ADP produced into a luminescent signal.
-
Data Analysis : The luminescence was measured using a plate reader. The percentage of inhibition was calculated relative to a control reaction without any inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Compound 12 on cancer cell lines (MCF-7 and HepG2) were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding : Cells were seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells were treated with various concentrations of Compound 12 or Doxorubicin for 48 hours.
-
MTT Addition : After the treatment period, the medium was replaced with a fresh medium containing MTT solution. The plate was then incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the purple solution was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : The cell viability was calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.
In Vivo Xenograft Model
The in vivo anti-tumor efficacy of Compound 12 was assessed in a solid tumor model using SEC-bearing mice.
-
Tumor Implantation : Solid Ehrlich Carcinoma (SEC) cells were subcutaneously implanted into the mice.
-
Treatment Initiation : Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.
-
Compound Administration : Compound 12 was administered to the treatment group, while the control group received a vehicle. The dosage and schedule of administration were predetermined.
-
Tumor Measurement : Tumor volume was measured regularly (e.g., every other day) using calipers.
-
Endpoint : At the end of the study, the mice were euthanized, and the tumors were excised and weighed.
-
Data Analysis : The percentage of tumor inhibition was calculated by comparing the average tumor weight in the treatment group to that in the control group.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PIM-1 signaling pathway and the general experimental workflow for evaluating kinase inhibitors.
Comparing potency of kinase inhibitors derived from 3-Bromo-5-fluoropyridine 1-oxide
Despite the recognized utility of 3-Bromo-5-fluoropyridine 1-oxide as a key intermediate in the synthesis of biologically active compounds, a direct comparative analysis of the potency of specific kinase inhibitors derived from this starting material cannot be provided at this time. Extensive searches of scientific literature and patent databases did not yield specific, named kinase inhibitors for which potency data (such as IC50 values) and detailed experimental protocols are publicly available, explicitly linking their synthesis to this compound.
While numerous publications discuss the synthesis and biological evaluation of kinase inhibitors with structurally related cores, such as pyrido[d]pyrimidines, they do not specify the use of this compound as the precursor. The available information is often broad, covering classes of compounds rather than individual agents with traceable synthetic pathways from this specific reagent.
Therefore, the creation of a detailed comparison guide with quantitative data tables, experimental protocols, and visualizations as requested is not feasible based on the currently accessible information. Further disclosure of specific inhibitors synthesized from this compound in the public domain would be required to conduct such an analysis.
For researchers, scientists, and drug development professionals interested in this area, the following general guidance may be useful for future comparative studies once specific inhibitors are identified:
Key Parameters for Comparison:
When evaluating the potency of kinase inhibitors, the following quantitative metrics are crucial:
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
-
Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the kinase.
-
Selectivity: The ability of an inhibitor to preferentially bind to its target kinase over other kinases in the kinome. This is often presented as a selectivity score or by comparing IC50 values against a panel of different kinases.
Essential Experimental Protocols:
A thorough comparison requires detailed methodologies for the key assays performed. These typically include:
-
Kinase Inhibition Assays: These assays directly measure the effect of the inhibitor on the activity of the target kinase. Common methods include radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., ADP-Glo).
-
Cell-based Assays: These experiments assess the inhibitor's effect on cellular processes mediated by the target kinase, such as cell proliferation, apoptosis, or specific signaling pathways.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of the inhibitor to the kinase.
Visualizing Signaling Pathways and Workflows:
To facilitate understanding, diagrams of relevant signaling pathways and experimental workflows are invaluable. As specific inhibitors derived from this compound are identified, such diagrams can be constructed.
Below are generic examples of how such visualizations would be presented.
Generic Kinase Signaling Pathway
Caption: A generalized receptor tyrosine kinase signaling cascade.
Typical Kinase Inhibition Assay Workflow
Caption: A standard workflow for a kinase inhibition assay.
This guide will be updated with specific comparative data as soon as reliable information linking this compound to characterized kinase inhibitors becomes available in the public domain.
Spectroscopic Comparison of 3-Bromo-5-fluoropyridine 1-oxide Isomers: A Guide for Researchers
For immediate release:
This guide provides a detailed spectroscopic comparison of 3-Bromo-5-fluoropyridine 1-oxide and its isomers, offering valuable data for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental spectra for the N-oxide isomers, this document presents a combination of experimental data for the precursor bromofluoropyridines and predicted data for their corresponding N-oxides. These predictions are based on established principles of NMR, IR, and Mass Spectrometry.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for three isomers of bromofluoropyridine and their predicted N-oxide counterparts.
Table 1: ¹H NMR Spectroscopic Data (Predicted for N-Oxides)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) |
| 2-Bromo-5-fluoropyridine | - | ~7.8 (ddd) | ~7.5 (td) | ~8.4 (d) |
| 2-Bromo-5-fluoropyridine 1-oxide (Predicted) | - | ~7.9 (ddd) | ~7.3 (td) | ~8.6 (d) |
| 3-Bromo-5-fluoropyridine | ~8.5 (d) | - | ~7.7 (dt) | ~8.5 (d) |
| This compound (Predicted) | ~8.7 (s) | - | ~7.5 (dd) | ~8.3 (s) |
| 2-Bromo-6-fluoropyridine | - | ~7.3 (dd) | ~7.7 (t) | - |
| 2-Bromo-6-fluoropyridine 1-oxide (Predicted) | - | ~7.5 (dd) | ~7.9 (t) | - |
Note: Predicted shifts for N-oxides are based on the expected deshielding effects of the N-oxide group on adjacent protons.
Table 2: ¹³C NMR Spectroscopic Data (Predicted for N-Oxides)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| 2-Bromo-5-fluoropyridine | ~142.1 (d) | ~141.2 (d) | ~123.8 (d) | ~157.1 (d) | ~150.2 (d) |
| 2-Bromo-5-fluoropyridine 1-oxide (Predicted) | ~150 (d) | ~130 (d) | ~125 (d) | ~155 (d) | ~140 (d) |
| 3-Bromo-5-fluoropyridine | ~148.1 (d) | ~121.2 (d) | ~135.9 (d) | ~157.3 (d) | ~145.9 (d) |
| This compound (Predicted) | ~139 (d) | ~123 (d) | ~137 (d) | ~155 (d) | ~138 (d) |
| 2-Bromo-6-fluoropyridine | ~142.9 (d) | ~122.5 (d) | ~145.2 (d) | ~110.1 (d) | ~163.2 (d) |
| 2-Bromo-6-fluoropyridine 1-oxide (Predicted) | ~151 (d) | ~124 (d) | ~147 (d) | ~112 (d) | ~161 (d) |
Note: Predicted shifts for N-oxides account for the significant electronic effects of the N-oxide functionality on the carbon chemical shifts. J-couplings (C-F) are expected and are crucial for definitive assignments.
Table 3: IR and Mass Spectrometry Data (Predicted for N-Oxides)
| Compound | Key IR Absorptions (cm⁻¹) | [M]+ m/z |
| 2-Bromo-5-fluoropyridine | ~1600-1400 (C=C, C=N stretch), ~1250 (C-F stretch), ~700 (C-Br stretch) | 175/177 |
| 2-Bromo-5-fluoropyridine 1-oxide (Predicted) | ~1600-1400 (C=C, C=N stretch), ~1250-1300 (N-O stretch) , ~1250 (C-F stretch), ~700 (C-Br stretch) | 191/193 |
| 3-Bromo-5-fluoropyridine | ~1600-1400 (C=C, C=N stretch), ~1250 (C-F stretch), ~700 (C-Br stretch) | 175/177 |
| This compound (Predicted) | ~1600-1400 (C=C, C=N stretch), ~1250-1300 (N-O stretch) , ~1250 (C-F stretch), ~700 (C-Br stretch) | 191/193 |
| 2-Bromo-6-fluoropyridine | ~1600-1400 (C=C, C=N stretch), ~1250 (C-F stretch), ~700 (C-Br stretch) | 175/177 |
| 2-Bromo-6-fluoropyridine 1-oxide (Predicted) | ~1600-1400 (C=C, C=N stretch), ~1250-1300 (N-O stretch) , ~1250 (C-F stretch), ~700 (C-Br stretch) | 191/193 |
Note: The presence of the N-O stretching band is a key diagnostic feature for the N-oxide isomers. The mass spectra will show a characteristic isotopic pattern for bromine (M+2 peak with ~1:1 intensity).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and the position of the fluorine atom.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used to acquire the proton spectrum.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.
-
¹⁹F NMR: A direct-observe fluorine experiment is performed, typically with proton decoupling.
-
-
Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, particularly the N-O bond in the N-oxides.
-
Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
ATR: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
KBr Pellet: For solid samples, a few milligrams are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Data Acquisition: A background spectrum of the empty sample holder or clean ATR crystal is recorded first. The sample spectrum is then acquired, and the background is automatically subtracted.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the compound.
-
Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) or electrospray ionization (ESI).
-
Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Data Acquisition: The instrument is set to scan a relevant mass-to-charge (m/z) range. In EI-MS, the molecules are ionized by a beam of electrons, causing fragmentation.
-
Data Processing: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) is a key diagnostic feature.
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Logical workflow for the differentiation of bromofluoropyridine 1-oxide isomers using spectroscopic techniques.
Purity Analysis of Synthesized 3-Bromo-5-fluoropyridine 1-oxide: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of analytical techniques for determining the purity of 3-Bromo-5-fluoropyridine 1-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines common analytical methods, their respective advantages and disadvantages, and provides illustrative experimental protocols.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the available instrumentation. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most relevant methods.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. | - Well-suited for polar, non-volatile, and thermally labile compounds.[1][2]- High resolution and sensitivity.[2]- A variety of detectors can be used (e.g., UV, MS).[3] | - Method development can be time-consuming.[3]- Can consume significant volumes of organic solvents.[1] | >98.0% (T)(HPLC)[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry. | - High sensitivity and specificity.[5][6]- Excellent for identifying volatile and semi-volatile impurities.[7]- Provides structural information of impurities.[6] | - Not suitable for non-volatile or thermally labile compounds.[1][5]- Derivatization may be required for polar compounds.[5] | >99.0%(GC) for some pyridine N-oxides[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR). | - Provides unambiguous structural confirmation.[8]- Can identify and quantify impurities without the need for reference standards of those impurities.- Non-destructive technique. | - Lower sensitivity compared to chromatographic methods.- Can be complex to interpret for mixtures. | Provides structural integrity confirmation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable purity analysis. Below are representative protocols for HPLC and GC-MS analysis of this compound.
Stability-Indicating HPLC Method
This method is designed to separate the main component from its potential degradation products and synthesis-related impurities.
-
Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine derivatives.[9]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0) is often effective for separating polar compounds and their impurities.[10]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.[11]
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
GC-MS Method for Volatile Impurities
This method is suitable for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu) to capture the parent compound and potential fragments.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
Potential Impurities
The purity analysis should target potential impurities arising from the synthetic route. The synthesis of pyridine N-oxides typically involves the oxidation of the corresponding pyridine.[8] For this compound, potential impurities could include:
-
Unreacted Starting Material: 3-Bromo-5-fluoropyridine.
-
By-products from the Oxidizing Agent: For example, if meta-chloroperoxybenzoic acid (m-CPBA) is used, meta-chlorobenzoic acid could be present.
-
Isomeric Impurities: Impurities arising from the synthesis of the starting pyridine.
-
Degradation Products: The N-oxide functional group can be susceptible to reduction or other degradation pathways under certain conditions.
Visualization of Analytical Workflow and Method Selection
The following diagrams, generated using the DOT language, illustrate the general workflow for purity analysis and a decision-making process for selecting the appropriate analytical technique.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine N-Oxides [Chemical Structural Class] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. Pyridine N-oxide - analysis - Analytice [analytice.com]
- 7. osha.gov [osha.gov]
- 8. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 12. juniperpublishers.com [juniperpublishers.com]
Safety Operating Guide
Prudent Disposal of 3-Bromo-5-fluoropyridine 1-oxide: A Step-by-Step Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Bromo-5-fluoropyridine 1-oxide was not publicly available at the time of this writing. The following disposal procedures are based on the available safety data for structurally similar compounds, including 3-Bromo-5-fluoropyridine and Pyridine-N-oxide. It is imperative to consult with a licensed waste disposal professional and to adhere to all applicable local, state, and federal regulations. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not supersede official institutional or regulatory protocols.
The proper disposal of this compound, a halogenated pyridine derivative, requires careful adherence to safety protocols to mitigate risks to personnel and the environment. The following provides essential information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety practices should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166, or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.
-
Respiratory Protection: In case of insufficient ventilation or the potential for dust or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Quantitative Data Summary
The following table summarizes key hazard information based on data for similar compounds. This information should be used as a general guideline.
| Property | Data (Based on Analogous Compounds) |
| GHS Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][2] H318/H319: Causes serious eye damage/irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Signal Word | Danger.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Storage | Store in a cool, dry, and well-ventilated place.[2][3] Keep container tightly closed.[2][3] Store locked up.[3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids.[5] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The following steps outline the general procedure:
-
Segregation and Collection:
-
Carefully collect the waste material, minimizing the generation of dust.
-
Place the waste in a suitable, labeled, and sealed container. Ensure the label clearly identifies the contents as "this compound" and includes appropriate hazard warnings.
-
-
Consult a Professional Disposal Service:
-
Contact a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with all available information on the chemical, including its known hazards.
-
-
Recommended Disposal Method (to be performed by licensed professionals):
-
The primary recommended method of disposal is incineration.[6] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
This process ensures the complete destruction of the compound and the safe management of any hazardous combustion byproducts.
-
-
Environmental Precautions:
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material such as sand, silica gel, or vermiculite to contain the substance.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable container for disposal. Avoid creating dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill according to your institution's safety protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow.
References
Personal protective equipment for handling 3-Bromo-5-fluoropyridine 1-oxide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 3-Bromo-5-fluoropyridine 1-oxide. The following procedures are based on the known hazards of the parent compound, 3-Bromo-5-fluoropyridine, and general best practices for handling halogenated pyridine N-oxides.
Immediate Safety and Hazard Information
3-Bromo-5-fluoropyridine is classified as a substance that is harmful if swallowed, causes skin irritation, can lead to serious eye damage, and may cause respiratory irritation.[1] The N-oxide derivative is expected to exhibit similar hazardous properties. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Key Hazards:
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical attention.[4]
-
After skin contact: Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[4] Contaminated clothing should be removed and washed before reuse.[1]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1][4]
-
After ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles or a face shield worn over safety glasses.[5] | Chemically resistant gloves (e.g., Nitrile rubber).[2][6] | A flame-resistant lab coat.[5] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7][8] |
| Conducting reactions and transfers | Chemical splash goggles and a face shield. | Double-gloving with chemically resistant gloves is recommended.[9] | A chemical-resistant apron over a flame-resistant lab coat. | Work should be performed in a certified chemical fume hood to minimize inhalation exposure.[3] |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty, chemically resistant gloves. | Chemical-resistant suit or coveralls. | For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[7] |
| Waste disposal | Chemical splash goggles. | Chemically resistant gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Operational and Disposal Plans
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.[2][3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[2][4]
-
Keep away from heat, sparks, and open flames.[7]
-
Incompatible materials include strong oxidizing agents and strong acids.[7]
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and collect into a suitable, labeled container for disposal.
-
For large spills, contain the spill and prevent it from entering drains.[10] Use a non-sparking tool to collect the material.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound should be considered hazardous waste.
-
Dispose of the waste in a designated, labeled, and sealed container.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not dispose of it down the drain.[7]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. uwyo.edu [uwyo.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
